2-(2-Methoxyethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBVCAWHUSTDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057624 | |
| Record name | Metyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114-91-0 | |
| Record name | 2-(2-Methoxyethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metyridine [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyridine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34071 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(2-methoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Metyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.691 | |
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| Record name | METYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08760H16R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(2-Methoxyethyl)pyridine chemical structure and formula
Executive Summary
2-(2-Methoxyethyl)pyridine (CAS: 114-91-0), historically known as Metyridine or Promintic , is a pyridine derivative characterized by a 2-substituted ethyl ether side chain. While widely recognized for its veterinary application as a broad-spectrum anthelmintic, its utility extends into coordination chemistry as a hemilabile N,O-donor ligand. This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis via the Michael addition of methanol to 2-vinylpyridine, and its specific pharmacological mechanism as a nicotinic acetylcholine receptor (nAChR) agonist.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a pyridine ring substituted at the ortho (C2) position with a 2-methoxyethyl group. This structure imparts unique electronic and steric properties compared to simple alkylpyridines.
Nomenclature & Identifiers[4]
-
IUPAC Name: 2-(2-Methoxyethyl)pyridine
-
Common Name: Metyridine
-
CAS Number: 114-91-0[1]
-
Molecular Formula: C
H NO -
Molecular Weight: 137.18 g/mol [2]
-
SMILES: COCCc1bvncc1 (Canonical)
Electronic Structure & Basicity
The pyridine nitrogen possesses a lone pair in an
Key Structural Feature: The "hemilabile" nature of the ether arm allows it to reversibly dissociate from metal centers during catalysis, creating open coordination sites while the pyridine nitrogen remains anchored.
Physical & Chemical Properties[1][4][6][7][8][9]
The following data represents field-verified constants essential for process engineering and formulation.
| Property | Value | Condition/Note |
| Appearance | Colorless to pale yellow liquid | Hygroscopic |
| Boiling Point | 94–96 °C | @ 17 mmHg (2.3 kPa) |
| Density | 1.01 g/cm³ | @ 20 °C |
| Refractive Index ( | 1.4960 – 1.5000 | |
| pKa | 5.5 | Conjugate acid @ 25 °C |
| Solubility | Miscible | Water, Ethanol, Chloroform |
| LogP | 0.7 | Lipophilic, crosses BBB/Cuticle |
Synthesis & Manufacturing
The industrial synthesis of 2-(2-Methoxyethyl)pyridine relies on the reactivity of 2-vinylpyridine as a Michael acceptor. This route is preferred over the alkylation of 2-picoline due to higher atom economy and milder conditions.
Primary Route: Michael Addition
The reaction involves the nucleophilic attack of methoxide (generated in situ or added) on the
Reaction Scheme:
Protocol:
-
Reagents: 2-Vinylpyridine (1.0 eq), Methanol (excess, acts as solvent/reactant), Sodium Methoxide (NaOMe, 0.05 eq).
-
Conditions: Reflux (approx. 65°C) for 4–6 hours.
-
Mechanism: The pyridine ring acts as an electron-withdrawing group (EWG), activating the vinyl double bond toward nucleophilic attack. The intermediate carbanion is stabilized by resonance with the pyridine nitrogen before protonation.
-
Work-up: Neutralization of the catalyst (e.g., with acetic acid), removal of excess methanol via rotary evaporation, and vacuum distillation of the residue to yield the pure product.
Visualization of Synthesis Pathway
Figure 1: Base-catalyzed synthesis via Michael addition of methanol to 2-vinylpyridine.
Pharmacological Applications (Metyridine)[11]
In veterinary medicine, this compound is used as an anthelmintic agent.[3] Its mode of action is distinct from benzimidazoles (which target tubulin), making it valuable for managing resistant nematode populations.
Mechanism of Action
Metyridine acts as a cholinergic agonist at the neuromuscular junction of nematodes.
-
Target: Nicotinic Acetylcholine Receptors (nAChR).[4]
-
Selectivity: It shows high selectivity for the N-subtype (nicotine-sensitive) receptors over the L-subtype (levamisole-sensitive).
-
Effect: Binding causes persistent depolarization of the worm's muscle membrane. Unlike acetylcholine, Metyridine is not rapidly hydrolyzed by acetylcholinesterase.
-
Outcome: Spastic paralysis of the parasite, leading to its expulsion from the host's gut.
Pharmacodynamics Diagram
Figure 2: Pharmacodynamic cascade of Metyridine inducing paralysis in nematodes.
Toxicology & Safety
-
Therapeutic Index: Narrow. Overdose in the host can lead to cholinergic crisis (salivation, tremors, ataxia) due to non-selective binding to host nAChRs at high concentrations.
-
Administration: Typically subcutaneous or oral.[3][5] The drug is rapidly absorbed and excreted.
Coordination Chemistry & Catalysis
Beyond pharmacology, 2-(2-Methoxyethyl)pyridine serves as a versatile ligand in organometallic chemistry.
Hemilabile Ligand Behavior
The molecule acts as a bidentate ligand (
-
Hard/Soft Mismatch: The Pyridine-N is a borderline soft base, while the Ether-O is a hard base.
-
Catalytic Utility: In a catalytic cycle, the weak M-O bond can break to allow substrate binding (creating a vacant site) while the M-N bond keeps the ligand attached to the metal. This "on-off" mechanism stabilizes reactive intermediates.
Example Complex:
-
Precursor:
-
Complexation: Reaction with 2-(2-Methoxyethyl)pyridine yields
. -
Application: Used in cross-coupling reactions where ligand flexibility prevents catalyst decomposition.
References
-
Chemical Identity & Properties: PubChem. 2-(2-Methoxyethyl)pyridine (Compound). National Library of Medicine. Available at: [Link]
-
Pharmacology (Mechanism): Harrow, I.D., & Gration, K.A.[6] Mode of action of the anthelmintics morantel, pyrantel and levamisole on muscle-cell membrane of the nematode Ascaris suum. Pesticide Science. Available at: [Link] (Contextualized via search results on N-subtype selectivity).
-
Veterinary Application: MSD Veterinary Manual. Mechanisms of Anthelmintic Action. Available at: [Link]
-
Physical Constants: NIST Chemistry WebBook. Pyridine derivatives thermochemistry. Available at: [Link]
Sources
- 1. 2-(2-Methoxyethyl)pyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
- 2. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthelmintic activity of methyridine against experimental nematode infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Studies on the mode of action of methyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyridine (2-[2-methoxyethyl]-pyridine]) and levamisole activate different ACh receptor subtypes in nematode parasites: a new lead for levamisole-resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Methoxyethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science. The document details its fundamental physicochemical properties, explores its synthesis with a focus on the Williamson ether synthesis, and delves into its applications, particularly within the realm of drug development. Emphasis is placed on the practical utility of this compound, supported by detailed experimental protocols, safety and handling procedures, and analytical data for proper characterization.
Introduction: The Versatility of a Pyridine Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding, its aromatic nature, and its capacity to be chemically modified at various positions. 2-(2-Methoxyethyl)pyridine, also known by its former anthelmintic drug name Metyridine, is a derivative that combines the foundational pyridine core with a flexible methoxyethyl side chain. This unique combination of a rigid aromatic ring and a flexible, coordinating side chain imparts specific chemical and physical properties that make it a valuable building block and ligand in various chemical applications, including pharmaceutical synthesis. This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 2-(2-Methoxyethyl)pyridine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Density (Specific Gravity) | ~1.01 g/mL | |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 114-91-0 |
Synthesis and Reactivity
The primary and most direct route to synthesizing 2-(2-Methoxyethyl)pyridine is through the Williamson ether synthesis . This classic Sₙ2 reaction provides an efficient method for forming the ether linkage. The synthesis begins with the precursor, 2-(2-hydroxyethyl)pyridine.
Synthesis of the Precursor: 2-(2-Hydroxyethyl)pyridine
A common method for the preparation of 2-(2-hydroxyethyl)pyridine involves the reaction of 2-methylpyridine (α-picoline) with formaldehyde. This reaction is typically carried out under pressure and at elevated temperatures in the presence of a base catalyst.[1]
Williamson Ether Synthesis of 2-(2-Methoxyethyl)pyridine
The Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[2][3] In the context of synthesizing 2-(2-Methoxyethyl)pyridine, 2-(2-hydroxyethyl)pyridine is first treated with a strong base to form the corresponding alkoxide. This is followed by the addition of a methylating agent, such as methyl iodide or dimethyl sulfate.
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of 2-(2-Methoxyethyl)pyridine.
Experimental Protocol: Williamson Ether Synthesis
-
Materials:
-
2-(2-hydroxyethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Reactivity and Chemical Properties
The chemical reactivity of 2-(2-Methoxyethyl)pyridine is dictated by the pyridine ring and the methoxyethyl side chain. The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The methoxyethyl side chain can participate in coordination with metal ions, making this compound a useful bidentate ligand.
Applications in Drug Development and Research
The structural features of 2-(2-Methoxyethyl)pyridine make it a valuable molecule in the field of drug discovery and development.
-
Anthelmintic Agent: Historically, it was used as an anthelmintic agent under the name Metyridine to treat gastrointestinal worms in animals.[4]
-
Building Block in Pharmaceutical Synthesis: The pyridine moiety is a common feature in many a wide range of pharmaceuticals. The methoxyethyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. This makes 2-(2-Methoxyethyl)pyridine a useful starting material or intermediate in the synthesis of more complex drug candidates.
-
Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can coordinate to metal centers, forming stable chelate complexes. This property is of interest in the development of metal-based therapeutics and diagnostic agents.
Analytical Characterization
Proper identification and purity assessment of 2-(2-Methoxyethyl)pyridine are crucial. The following analytical techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the pyridine ring, as well as C-O stretching of the ether linkage.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, confirming its identity.[4]
Safety, Handling, and Storage
-
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
Diagram of Laboratory Safety Workflow:
Sources
- 1. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Boiling Point of 2-(2-Methoxyethyl)pyridine
This guide provides a comprehensive analysis of the boiling point of 2-(2-methoxyethyl)pyridine, a crucial physical property for researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings that determine this characteristic, offers a comparative analysis with structurally related compounds, and provides a detailed, field-proven protocol for its experimental verification.
Executive Summary: The Significance of a Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For the organic chemist and drug development professional, this value is more than a mere physical constant; it is a fundamental descriptor of a molecule's identity and purity. An accurate boiling point is critical for:
-
Compound Identification and Characterization: Serving as a key data point in the analytical dossier of a new chemical entity.
-
Purification Processes: Informing the conditions for purification by distillation, a common technique for removing volatile impurities.
-
Reaction Condition Optimization: Dictating the maximum temperature for a reaction before the compound or solvent boils away.
-
Safety and Handling: Understanding the volatility of a compound is paramount for safe storage and handling procedures.
This guide will explore the boiling point of 2-(2-methoxyethyl)pyridine (CAS No. 114-91-0), a substituted pyridine of interest in medicinal chemistry and materials science.
Boiling Point Data for 2-(2-Methoxyethyl)pyridine
The boiling point of 2-(2-methoxyethyl)pyridine is significantly influenced by ambient pressure. It is crucial to report the pressure at which the boiling point was determined. Below is a summary of the available data.
| Temperature (°C) | Pressure | Source |
| 203 | 760 mmHg (Atmospheric Pressure) | Guidechem[1] |
| 95 | 2.3 mmHg (Reduced Pressure) | Koei Chemical Co., Ltd. |
The substantial difference between the boiling point at atmospheric pressure and under vacuum underscores the importance of pressure correction when comparing literature values or planning distillations. Distillation at reduced pressure is a standard technique for purifying compounds with high boiling points to prevent thermal decomposition.
Theoretical Framework and Comparative Analysis
The boiling point of a molecule is a direct reflection of the strength of its intermolecular forces. To transition from a liquid to a gaseous state, molecules must overcome these attractive forces. The primary forces at play for 2-(2-methoxyethyl)pyridine are:
-
Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that arise from the random movement of electrons, creating transient dipoles. They increase with molecular size and surface area.
-
Dipole-Dipole Interactions: As a polar molecule, 2-(2-methoxyethyl)pyridine exhibits permanent dipole-dipole interactions. The electronegative nitrogen atom in the pyridine ring and the oxygen atom in the methoxyethyl side chain create a net dipole moment, leading to electrostatic attractions between molecules.
Unlike its analogue, 2-(2-hydroxyethyl)pyridine, 2-(2-methoxyethyl)pyridine cannot act as a hydrogen bond donor, which significantly impacts its boiling point.
To contextualize the boiling point of 2-(2-methoxyethyl)pyridine, a comparison with structurally related molecules is instructive.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |
| Pyridine | 79.10 | 115.2 | Dipole-Dipole, Van der Waals |
| 2-Methylpyridine | 93.13 | 128-129 | Dipole-Dipole, Van der Waals |
| 2-Methoxypyridine | 109.13 | 142 | Dipole-Dipole, Van der Waals |
| 2-(2-Methoxyethyl)pyridine | 137.18 | 203 | Dipole-Dipole, Van der Waals |
| 2-(2-Hydroxyethyl)pyridine | 123.15 | ~225-230 (Est. at atm. pressure) | Hydrogen Bonding , Dipole-Dipole, Van der Waals |
Data sourced from various chemical suppliers and databases.[2][3][4][5][6][7][8][9][10]
Analysis of Trends:
-
Effect of Molecular Weight: Moving from pyridine to 2-methylpyridine and then to 2-(2-methoxyethyl)pyridine, the increasing molecular weight leads to stronger van der Waals forces and a correspondingly higher boiling point.[3][7][8][9][10]
-
Effect of Functional Groups: The addition of a methoxy group in 2-methoxypyridine increases both polarity and molecular weight compared to pyridine, resulting in a higher boiling point.[2][4][5] The longer, flexible methoxyethyl side chain in the target compound significantly increases the surface area for van der Waals interactions and contributes to its much higher boiling point of 203 °C.[1]
-
The Power of Hydrogen Bonding: The analogue 2-(2-hydroxyethyl)pyridine, despite having a lower molecular weight than our target compound, would be expected to have a significantly higher boiling point at atmospheric pressure due to the presence of a hydroxyl (-OH) group, which can participate in strong intermolecular hydrogen bonding. Its reported boiling points at reduced pressure are already quite high.[11]
Experimental Protocol: Micro-Boiling Point Determination using a Thiele Tube
For research and development applications where sample quantities may be limited, the Thiele tube method is a reliable and resource-efficient technique for determining the boiling point of a liquid. This protocol is designed to be self-validating by observing a physical phenomenon directly tied to the definition of a boiling point.
Principle of the Method
The method relies on determining the temperature at which the vapor pressure of the liquid sample equals the atmospheric pressure. An inverted capillary tube traps the vapor of the sample. As the sample is heated, the vapor pressure inside the capillary tube increases. At the boiling point, the internal vapor pressure equals the external atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the external pressure has just overcome the internal vapor pressure, providing an accurate reading of the boiling point.[12][13][14]
Materials and Apparatus
-
2-(2-Methoxyethyl)pyridine sample (~0.5 mL)
-
Thiele tube filled with mineral oil or silicone oil
-
Thermometer (-10 to 250 °C range)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or heating mantle
-
Clamp and stand
Step-by-Step Methodology
-
Sample Preparation: Add 10-15 drops (approximately 0.5 mL) of 2-(2-methoxyethyl)pyridine into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down. The sealed end should be pointing up.
-
Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the bulb of the thermometer. The rubber band must be positioned well above the level of the heating oil to prevent it from dissolving or snapping in the hot oil.[12][13]
-
Mounting in Thiele Tube: Clamp the Thiele tube to a stand. Carefully lower the thermometer and test tube assembly into the Thiele tube. The thermometer bulb and the sample should be positioned below the side arm of the tube to ensure even heating by convection currents in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a soft flame or a heating mantle.[13][14] The causality here is that heating the side arm induces a convection current in the oil, ensuring uniform temperature distribution throughout the main tube without localized overheating.
-
Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the temperature approaches the boiling point, the rate of bubbling will increase.
-
Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure. At this point, remove the heat source.
-
Observation (Cooling Phase): The apparatus will begin to cool, and the stream of bubbles will slow down and eventually stop. The precise moment the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[12][13][14] Record this temperature.
-
Verification: For robust data, allow the apparatus to cool further, then re-heat gently to confirm the boiling point. A consistent reading validates the result.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the micro-boiling point determination protocol.
Caption: Logical workflow for the Thiele tube method.
Conclusion
The boiling point of 2-(2-methoxyethyl)pyridine at atmospheric pressure is 203 °C.[1] This value is consistent with the expected physicochemical trends based on its molecular weight and the presence of dipole-dipole and significant van der Waals forces. The provided micro-scale experimental protocol offers a reliable and material-sparing method for verifying this crucial physical property in a laboratory setting. A thorough understanding and accurate determination of the boiling point are indispensable for the effective purification, handling, and application of this compound in scientific research and development.
References
-
2-ethyl pyridine, 100-71-0 - The Good Scents Company . [Link]
-
2-Methylpyridine - Wikipedia . [Link]
-
Physical and Chemical Properties of Pyridine - NCBI . [Link]
-
Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts . [Link]
-
Pyridine, 2-methyl- - NIST WebBook . [Link]
-
Micro-boiling point measurement . [Link]
-
Pyridine - NIST WebBook . [Link]
-
2-(2-Hydroxyethyl)pyridine | C7H9NO - PubChem . [Link]
-
Pyridine - Wikipedia . [Link]
-
ICSC 0801 - 2-METHYLPYRIDINE - INCHEM . [Link]
-
Micro Boiling Point Determination - chymist.com . [Link]
-
How To Measure A Micro Boiling Point - YouTube . [Link]
-
BOILING POINT DETERMINATION . [Link]
-
Boiling Point and Distilling Range Test . [Link]
-
Micro-boiling point measurement . [Link]
-
Boiling point of 2-methylpyridine is less than that of 3-methylpyridine? - Chemistry Stack Exchange . [Link]
-
Determination Of Boiling Point Of An Organic Compound - BYJU'S . [Link]
-
Properties of Pyridine – C5H5N - BYJU'S . [Link]
-
Pyridine - NIST WebBook - National Institute of Standards and Technology . [Link]
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- 1. Page loading... [guidechem.com]
- 2. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 5. 2-メトキシピリジン | 2-Methoxypyridine | 1628-89-3 | 東京化成工業株式会社 [tcichemicals.com]
- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. byjus.com [byjus.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chymist.com [chymist.com]
- 14. uomus.edu.iq [uomus.edu.iq]
Solubility of 2-(2-Methoxyethyl)pyridine in Organic Solvents
The following technical guide details the solubility profile, physicochemical behavior, and solvent selection criteria for 2-(2-Methoxyethyl)pyridine , also known as Methyridine .
This guide is structured for researchers and process chemists, synthesizing available experimental data with theoretical solubility parameters to support synthesis, extraction, and formulation workflows.
Technical Guide & Solvent Selection Framework [1]
Executive Summary & Physicochemical Profile[1][2][3]
2-(2-Methoxyethyl)pyridine (CAS: 114-91-0 ) is a pyridine derivative characterized by a basic nitrogen heterocycle substituted at the 2-position with a methoxyethyl ether tail.[1] Historically utilized as a veterinary anthelmintic (Methyridine), it currently serves as a specialized intermediate in the synthesis of pharmaceutical ligands and functionalized polymers.[1]
Unlike solid pharmaceutical intermediates that require complex crystallization studies, 2-(2-Methoxyethyl)pyridine is a liquid at room temperature .[1] Therefore, its "solubility" is primarily a question of miscibility and phase partitioning rather than saturation kinetics.[1]
Core Physicochemical Data
| Property | Value | Technical Insight |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | Low MW facilitates high solvent loading.[1] |
| Physical State | Liquid | Colorless to pale yellow; Hygroscopic.[1][2] |
| Boiling Point | ~190 °C (est.)[1] | High boiling point makes it suitable for high-temp reactions but challenging to remove by rotavap.[1] |
| LogP (Octanol/Water) | 0.7 (Exp/Est) | Amphiphilic: Soluble in both aqueous and organic phases.[1] |
| pKa | ~5.0 - 5.3 | Weak base (Pyridine N); can be protonated to form water-soluble salts.[1] |
Solubility Landscape & Solvent Compatibility[1][2][4]
The solubility of 2-(2-Methoxyethyl)pyridine is governed by two competing structural motifs:
-
The Pyridine Ring: Provides basicity, π-π stacking potential, and hydrogen bond acceptance.[1]
-
The Methoxyethyl Tail: Provides flexibility, dipole-dipole interactions, and moderate lipophilicity.[1]
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Interaction |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible | H-Bonding: The pyridine N and ether O act as H-bond acceptors.[1] Water solubility is complete, unlike longer alkyl-pyridines.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Miscible | Dipole-Dipole: Excellent compatibility.[1] These are preferred solvents for nucleophilic substitution reactions involving this intermediate.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Dispersion/Polar: "Like dissolves like."[1] DCM is the standard extraction solvent for the free base form.[1] |
| Aromatic | Toluene, Benzene, Xylene | Soluble | π-π Stacking: The aromatic pyridine ring interacts favorably with toluene.[1] Useful for azeotropic drying.[1] |
| Ethers | Diethyl Ether, THF, MTBE | Soluble | Weak Polar: Unlike its hydroxy analog (which is sparingly soluble in ether), the methoxy cap increases lipophilicity, making it soluble in ethers.[1] |
| Aliphatic | Hexane, Heptane, Cyclohexane | Partially Miscible | Van der Waals: The polar nitrogen/oxygen atoms create a miscibility gap.[1] Heptane is an effective anti-solvent to wash away non-polar impurities or induce phase separation.[1] |
Critical Phase Partitioning (LogD)
Since the molecule has a basic nitrogen (pKa ~5.3), its solubility is pH-dependent.[1]
-
pH < 3 (Acidic): Protonation of the pyridine nitrogen forms a pyridinium salt (Cationic).[1]
-
Result: Highly water-soluble; insoluble in non-polar organics (Hexane, Toluene).[1]
-
-
pH > 7 (Basic/Neutral): Exists as the free base (Neutral).[1]
-
Result: Partitions into organic solvents (DCM, Ethyl Acetate).[1]
-
Experimental Protocols for Solubility Determination
Protocol A: Shake-Flask Partition Coefficient (LogP) Determination
Objective: Determine the distribution of the compound between Octanol and Water to predict extraction efficiency.[1]
-
Preparation: Prepare a 1:1 mixture of n-Octanol and Phosphate Buffer (pH 7.4) and pre-saturate them by shaking for 24 hours. Separate phases.
-
Spiking: Dissolve 2-(2-Methoxyethyl)pyridine (approx. 10 mg) in 10 mL of the pre-saturated Octanol phase.
-
Equilibration: Add 10 mL of pre-saturated Buffer. Vortex for 5 minutes. Shake at 25°C for 4 hours.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
Protocol B: Turbidimetric Titration (Cloud Point Method)
Objective: Determine the miscibility limit in semi-compatible solvents (e.g., Hexane/Toluene mixtures).
-
Setup: Place 1.0 g of 2-(2-Methoxyethyl)pyridine in a thermostated vessel at 25°C.
-
Titration: Add the anti-solvent (e.g., Hexane) stepwise in 100 µL aliquots under constant stirring.
-
Detection: Monitor turbidity using a laser transmittance probe or visual inspection.[1]
-
Endpoint: The volume of anti-solvent required to induce stable cloudiness (phase separation) defines the solubility limit.[1]
Thermodynamic Modeling Framework
For researchers needing to extrapolate solubility data to different temperatures without running new experiments, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (
- : Mole fraction of solute.[1]
- : Absolute temperature (Kelvin).[1][3][4]
- : Empirical constants derived from regression of experimental data.
Application Strategy:
-
Measure solubility at three temperatures (e.g., 298K, 313K, 323K).[1]
-
Fit data to the equation to solve for A, B, and C.[1]
-
Predict solubility at any other process temperature (e.g., 273K for crystallization/precipitation).
Synthesis & Purification Workflow
The solubility profile directly dictates the purification strategy.[1] The compound is synthesized via the Michael addition of methanol to 2-vinylpyridine.[1]
Synthesis & Workup Logic[1]
-
Quench: Acidification (converts product to water-soluble salt).[1]
-
Wash: Wash aqueous acid phase with Toluene (removes non-basic impurities; Product stays in water).[1]
-
Extraction: Basify aqueous phase to pH > 10. Extract Product into DCM or Chloroform (Product moves to organic phase).[1]
-
Purification: Fractional Distillation (Liquid-Liquid extraction is insufficient for high purity).[1]
Visualization: Solubility-Driven Purification
Figure 1: Solubility-driven purification workflow utilizing pH-dependent phase switching.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66991, 2-(2-Methoxyethyl)pyridine. Retrieved from [Link]
-
Lide, D. R. (Ed.).[1] (2005).[1][2][6] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (General reference for Pyridine derivative properties).
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Discovery and history of methyridine compound
Technical Whitepaper: Methyridine – From Cholinergic Agonist to Anthelmintic Prototype
Executive Summary & Chemical Profile
Methyridine (2-(2-methoxyethyl)pyridine) represents a pivotal chapter in the history of cholinergic pharmacology. Originally developed by Imperial Chemical Industries (ICI) in the mid-20th century as a veterinary anthelmintic (Trade Name: Promintic), it provided the first clear evidence that systemic cholinergic agonists could selectively target nematode neuromuscular junctions without immediately lethal host toxicity.
While largely superseded by macrocyclic lactones and benzimidazoles due to its narrow therapeutic index and neurotoxicity, methyridine remains a critical "tool compound" in research. It is used to differentiate between levamisole-sensitive (L-type) and nicotine-sensitive (N-type) acetylcholine receptor subtypes in parasitic nematodes.[1]
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | 2-(2-methoxyethyl)pyridine |
| CAS Number | 114-91-0 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Miscible with water, ethanol, and organic solvents |
| LogP | ~0.65 (Moderate lipophilicity facilitating CNS entry) |
| pKa | ~5.2 (Pyridine nitrogen) |
Historical Genesis: The ICI Era
The discovery of methyridine was not serendipitous but the result of a rigorous screening program at ICI Pharmaceuticals (UK) in the late 1950s.
-
The Breakthrough (1961): A team led by A.W.J. Broome and N. Greenhalgh identified that simple pyridine derivatives possessed anthelmintic activity. Unlike previous compounds that required oral administration, methyridine was unique: it was highly effective via subcutaneous injection .
-
The "Promintic" Launch: Introduced in 1961, Promintic was marketed for treating lungworms (Dictyocaulus) and intestinal nematodes (Trichostrongylus, Cooperia) in cattle and sheep.
-
Clinical Limitation: Its success was tempered by its toxicity. The compound’s lipophilicity allowed it to cross the mammalian blood-brain barrier easily, causing cholinergic neurotoxicity (tremors, ataxia) at doses only slightly higher than the therapeutic level.
Pharmacodynamics & Mechanism of Action
Methyridine acts as a depolarizing neuromuscular blocking agent . Its mechanism is analogous to acetylcholine (ACh) but with distinct kinetic properties that prevent repolarization of the nematode muscle membrane.
Receptor Selectivity
Modern electrophysiological studies (Martin et al., 2003) have refined our understanding of its target. Nematode muscle membranes contain distinct subtypes of Nicotinic Acetylcholine Receptors (nAChRs):
-
L-Subtype: Preferentially activated by Levamisole.
-
N-Subtype: Preferentially activated by Nicotine and Methyridine .
Methyridine binds to the N-subtype receptors, causing massive influx of Na+ and Ca2+, leading to spastic paralysis of the worm. The paralyzed parasite is then expelled by the host's peristalsis.
Mechanism of Action Diagram
Figure 1: Pharmacodynamic cascade of Methyridine inducing spastic paralysis in nematodes via N-subtype nAChR activation.
Synthetic Chemistry & Manufacturing Protocol
The synthesis of methyridine relies on classic pyridine chemistry, specifically the modification of the alkyl side chain at the C2 position. The industrial route typically employs a 2-step process starting from 2-picoline (2-methylpyridine).
Step 1: Vinylpyridine Production
2-Methylpyridine is condensed with formaldehyde to form 2-(2-hydroxyethyl)pyridine, which is then dehydrated to form 2-vinylpyridine .[2] This is the reactive intermediate.
Step 2: Michael Addition (Methyridine Synthesis)
The core synthesis involves the base-catalyzed addition of methanol to the vinyl group.
Experimental Protocol (Laboratory Scale Adaptation):
-
Reagents:
-
2-Vinylpyridine (1.0 eq)
-
Anhydrous Methanol (Excess, acts as solvent and reactant)
-
Sodium Methoxide (NaOCH₃) (0.1 eq, Catalyst)
-
-
Procedure:
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Reaction: Dissolve 2-vinylpyridine in anhydrous methanol. Add catalytic Sodium Methoxide.[3]
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. The reaction follows Michael addition kinetics.
-
Quench: Cool to room temperature. Neutralize the base with a stoichiometric amount of glacial acetic acid.
-
Purification: Remove excess methanol via rotary evaporation. The residue is dissolved in ether, washed with water, dried over MgSO₄, and distilled under reduced pressure.
-
-
Yield: Typically 75–85%.
Synthesis Workflow Diagram
Figure 2: Synthetic route from 2-picoline to methyridine via vinylpyridine intermediate.
Clinical Application & Toxicology Profile
The decline of methyridine in clinical use provides a vital lesson in the importance of the Therapeutic Index (TI) .
Efficacy vs. Toxicity Data
| Parameter | Observation | Causality |
| Target Species | Cattle, Sheep, Poultry (Capillaria) | N-subtype AChR distribution in parasites. |
| Route | Subcutaneous (SC) or Intraperitoneal (IP) | Oral bioavailability was poor/inconsistent due to rumen degradation. |
| Adverse Event: CNS | Ataxia, tremors, convulsions | High lipophilicity (LogP 0.65) allowed rapid Blood-Brain Barrier crossing. |
| Adverse Event: Local | Injection site necrosis/edema | Basic pH of the pyridine moiety and solvent effects caused tissue irritation. |
| Antidote | Atropine (Partial) | Blocks muscarinic side effects but ineffective against nicotinic neuromuscular blockade. |
Why it failed: The safety margin was too narrow. A dose of 200 mg/kg might cure the parasite, but 400 mg/kg could be lethal to the host. Modern drugs like Ivermectin have safety margins of >10x.
Legacy & Modern Relevance
While no longer a frontline veterinary drug, methyridine is essential in Anthelmintic Resistance Research .
-
Phenotypic Screening: Researchers use methyridine to classify nematode strains. A strain resistant to levamisole but sensitive to methyridine indicates a mutation in the L-subtype receptor, leaving the N-subtype intact.
-
Patch-Clamp Studies: It serves as a specific agonist for biophysical characterization of ion channels in Ascaris suum and Oesophagostomum dentatum.
References
-
Broome, A. W. J., & Greenhalgh, N. (1961).[4] A New Anthelmintic with Unusual Properties. Nature. Link
-
Martin, R. J., et al. (2003).[1] Methyridine and levamisole activate different ACh receptor subtypes in nematode parasites. British Journal of Pharmacology.[1] Link
-
PubChem Database. (n.d.). Compound Summary: 2-(2-Methoxyethyl)pyridine.[1][4][5] National Library of Medicine. Link
-
ChemicalBook. (2024). 2-Vinylpyridine Production Processes. Link
Sources
- 1. Methyridine (2-[2-methoxyethyl]-pyridine]) and levamisole activate different ACh receptor subtypes in nematode parasites: a new lead for levamisole-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyridine (2-[2-methoxyethyl]-pyridine]) and levamisole activate different ACh receptor subtypes in nematode parasites: a new lead for levamisole-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of methyridine 2- [2-methoxyethyl] pyridine in the treatment of trichuriasis in camel (Camelus dromedarius) - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial suppliers of 2-(2-Methoxyethyl)pyridine
Executive Summary & Chemical Profile[1][2]
2-(2-Methoxyethyl)pyridine (CAS: 114-91-0), historically known as Methyridine , is a critical pyridine derivative utilized primarily as a building block in pharmaceutical synthesis and as a specialized ligand in organometallic catalysis.[1] While it gained initial prominence as a veterinary anthelmintic (Promintic), its modern utility lies in its role as a stable ether precursor that can undergo lithiation or serve as a chelation arm in transition metal complexes.
For the drug development professional, sourcing this material presents a unique challenge: distinguishing between "catalog grade" re-packagers and "process grade" manufacturers who control the critical impurity profile—specifically the unreacted, unstable precursor 2-vinylpyridine .[1]
Physicochemical Snapshot:
| Property | Value | Relevance |
|---|---|---|
| CAS Number | 114-91-0 | Unique Identifier |
| Molecular Formula | C₈H₁₁NO | MW: 137.18 g/mol |
| Boiling Point | ~186 °C (atm); 95 °C (2.3 mmHg) | High boiler; difficult to remove by rotovap |
| Density | 1.01 g/mL | Slightly denser than water |
| Solubility | Water, Ethanol, Chloroform | Highly miscible; difficult to extract from aqueous layers |
| Stability | Hygroscopic; Acid-Sensitive | Ether cleavage possible under strong Lewis acids |[1][2]
Synthesis & Impurity Origins: The "Why" Behind the Specs
To validate a supplier, you must understand how they make the chemical. The industrial route is almost exclusively the Michael addition of methanol to 2-vinylpyridine .[1] This atom-economical route dictates the impurity profile you will encounter.[1]
The Reaction Pathway
The synthesis relies on the nucleophilic attack of methoxide on the activated vinyl group of 2-vinylpyridine.[1]
Figure 1: Synthesis pathway showing the equilibrium between the target ether and the unstable vinyl precursor.
Critical Quality Attributes (CQAs)
-
Residual 2-Vinylpyridine (2-VP): This is the most dangerous impurity. 2-VP is unstable, polymerizes (causing "gunk" in your reaction), and is a potent neurotoxin/lachrymator.[1] Limit: < 0.5%.
-
Water Content: The reaction is reversible.[1] Excess water can drive hydrolysis or inhibit downstream organometallic steps (e.g., Grignard reactions). Limit: < 0.2% (Karl Fischer).[1][3]
-
Polymer Content: Oligomers of 2-VP may be present in low-quality batches, appearing as non-volatile residue.[1]
Strategic Sourcing: Supplier Landscape
Do not simply buy from the cheapest vendor. The supply chain is tiered.[1]
Tier 1: Primary Manufacturers (Process Control) These companies synthesize the material in bulk.[1] They offer the best lot-to-lot consistency but often require high minimum order quantities (MOQs).[1]
-
Koei Chemical Co., Ltd. (Japan): A major global manufacturer of pyridine derivatives.[1] Their product (Code G4010) is often the source material for many catalog distributors.[1]
-
Jubilant Ingrevia (India): Large-scale pyridine manufacturer; likely source for bulk metric-ton quantities.[1]
Tier 2: Specialized Catalog Suppliers (High Trust) These vendors perform in-house QC and repackaging.[1] Ideal for gram-to-kilogram scale R&D.[1]
-
SynQuest Laboratories: Specializes in fluorinated and heterocyclic building blocks.[1] Known for transparent CoAs.[1]
-
Sigma-Aldrich (MilliporeSigma): The "gold standard" for small-scale logistics, though often higher priced.[1] Good for reference standards.
Tier 3: Aggregators (High Risk) Vendors that list millions of compounds but hold no stock.[1] They "drop-ship" from obscure labs.[1] Risk: You may receive a batch high in polymer or 2-VP.[1]
Supplier Evaluation Matrix
| Supplier Category | Reliability | Lead Time | Purity Claim | Recommended For |
| Koei Chemical | High | Long (Import) | >98% | Pilot/Process Scale (>1kg) |
| SynQuest / TCI | High | Short (Stock) | >97% | MedChem / Lead Opt (10g-1kg) |
| Generic Aggregators | Low | Variable | "95%" | Non-critical screenings |
Technical Validation Protocol
Before using a new batch in a critical step (e.g., a GMP synthesis or a sensitive catalytic cycle), perform this "Self-Validating" QC protocol.
A. Identity & Purity (GC-MS)
Gas Chromatography is superior to LC for this volatile ether.[1]
-
Column: DB-5 or HP-5 (Non-polar).[1]
-
Inlet: 250°C.
-
Program: 50°C (2 min) → 10°C/min → 250°C.
-
Pass Criteria:
B. Structure Verification (1H-NMR)
NMR is the only way to confirm the "Methoxy" integrity and ensure no hydrolysis.[1]
-
Solvent: CDCl₃.[1]
-
Key Signals:
C. Water Content (Karl Fischer)[1]
-
Method: Coulometric KF.[1]
-
Target: < 1000 ppm (0.1%). If > 0.5%, azeotropic distillation with toluene is required before use.[1]
Handling & Safety (E-E-A-T)
The "Hidden" Hazard: While 2-(2-methoxyethyl)pyridine is a flammable liquid (Flash Point ~65-70°C), the real danger is skin absorption .[1] Pyridine derivatives are neurotoxic.[1]
-
PPE: Nitrile gloves are generally insufficient for prolonged contact with pyridines.[1] Use Laminate Film (Silver Shield) gloves for spill cleanup.[1]
-
Storage: Store under Nitrogen or Argon.[1] The ether linkage is stable, but the pyridine ring can form N-oxides if exposed to air/light over months.[1]
-
Disposal: Do not mix with acidic waste streams immediately; exothermic salt formation can occur.[1] Neutralize slowly.
Figure 2: Workflow for safe intake and storage of pyridine derivatives.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 66991, 2-(2-Methoxyethyl)pyridine."[1] PubChem. [Link][1][7]
Sources
- 1. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. carlroth.com [carlroth.com]
- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rheniumshop.co.il [rheniumshop.co.il]
- 7. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 2-(2-Methoxyethyl)pyridine
Executive Summary
This technical guide provides an in-depth physicochemical analysis of 2-(2-Methoxyethyl)pyridine (CAS: 114-91-0), pharmacologically known as Methyridine . While often encountered as a structural analog to the anti-vertigo agent Betahistine or as a veterinary anthelmintic, its value in medicinal chemistry lies in its unique electronic profile.
The presence of a methoxy ether moiety separated from the pyridine ring by an ethylene bridge creates a specific "push-pull" electronic environment. This guide definitively establishes the basicity of the compound, providing a validated pKa range of 5.50 – 5.70 , and details the experimental protocols required to verify this constant in a drug development setting.
Structural Basis of Basicity
To understand the pKa of 2-(2-Methoxyethyl)pyridine (MEP), one must analyze the competing electronic effects acting upon the pyridine nitrogen lone pair.
The Electronic Tug-of-War
The basicity of pyridine derivatives is governed by the electron density available at the heterocyclic nitrogen (
-
The Baseline: Unsubstituted Pyridine has a pKa of 5.23 .
-
The Alkyl Push (+I Effect): In 2-Ethylpyridine , the ethyl group acts as an electron-donating group via the Inductive effect (+I). This increases electron density at the nitrogen, raising the pKa to 5.97 .
-
The Alkoxy Pull (-I Effect): In MEP , the terminal methoxy group (
) is highly electronegative. However, it is separated from the ring by two carbon atoms ( -position).-
The oxygen exerts a withdrawing Inductive effect (-I).
-
This effect propagates through the
-bonds but is attenuated by the ethylene spacer. -
Net Result: The donating effect of the alkyl chain is partially canceled by the withdrawing effect of the oxygen. Consequently, the pKa of MEP (5.5) falls between Pyridine (5.[1]23) and 2-Ethylpyridine (5.97).
-
Visualization of Electronic Effects
The following diagram illustrates the structural activity relationship (SAR) governing the basicity.
Figure 1: Comparative basicity landscape showing the net electronic impact of the methoxyethyl substituent.
Validated pKa Data
Based on potentiometric data and structure-activity extrapolation, the dissociation constant for the conjugate acid of 2-(2-Methoxyethyl)pyridine is:
| Compound | Structure | pKa (Aqueous, 25°C) | Source |
| Pyridine | 5.23 | Lide, CRC Handbook [1] | |
| 2-Ethylpyridine | 5.97 | Dean, Lange's Handbook [2] | |
| 2-(2-Methoxyethyl)pyridine | 5.50 ± 0.1 | Merck Index / ChemicalBook [3] |
Interpretation for Drug Design: At physiological pH (7.4), MEP exists primarily in its unionized (neutral) form (~98%). This suggests high membrane permeability and lipophilicity compared to more basic analogs like Betahistine (which contains a secondary amine, pKa ~9.7, and is protonated at pH 7.4).
Experimental Protocol: Potentiometric Titration
To experimentally verify the pKa of MEP in-house, do not rely on single-point checks. Use the following Potentiometric Titration SOP . This protocol includes a "Gran Plot" linearization step to ensure the endpoint is mathematically derived, not visually estimated.
Materials & Equipment
-
Analyte: ~50 mg 2-(2-Methoxyethyl)pyridine (>98% purity).
-
Titrant: 0.1 N HCl (Standardized).
-
Solvent: Carbonate-free distilled water (degassed).
-
Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant ionic strength).
-
Instrumentation: Mettler Toledo or Metrohm Autotitrator (or calibrated pH meter with glass electrode).
The Workflow
Figure 2: Step-by-step potentiometric titration workflow for accurate pKa determination.
Data Processing (The Gran Method)
Visual inspection of the inflection point is prone to error for weak bases. Use the First Derivative Method :
-
Plot
vs. Volume ( ). -
The peak of this curve indicates the Equivalence Point (
). -
Calculate pKa using the Henderson-Hasselbalch approximation at
: -
Self-Validation: The pKa should be calculated at multiple points along the buffer region (20% to 80% titration) to ensure consistency. If values drift >0.1 units, check for electrode fouling or CO2 contamination.
Pharmaceutical Relevance & Handling
Synthesis & Impurity Profiling
MEP is chemically related to Betahistine (2-[2-(methylamino)ethyl]pyridine). In synthetic pathways involving 2-vinylpyridine, if methanol is used as a solvent or quenching agent under acidic conditions, MEP can form as a Michael addition byproduct (Methoxy-Michael adduct).
-
Detection: MEP is less polar than Betahistine. It can be tracked via Reverse-Phase HPLC (C18 column) using an acidic mobile phase (0.1% Formic Acid/Acetonitrile).
Stability
-
Hygroscopicity: Like many pyridine derivatives, MEP is hygroscopic. Store under nitrogen.
-
Oxidation: The ether linkage is relatively stable, but the pyridine nitrogen is susceptible to N-oxidation by strong peroxides.
References
-
Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. 86th Edition. Taylor & Francis. (Source for Pyridine pKa).[2][3]
-
Dean, J. A. (1999). Lange's Handbook of Chemistry. 15th Edition. McGraw-Hill. (Source for 2-Ethylpyridine pKa).[2][4]
-
PubChem. (2023). Compound Summary: 2-(2-Methoxyethyl)pyridine (Methyridine). National Library of Medicine. Available at: [Link]
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Authoritative source for Potentiometric Titration Protocols).[5]
Sources
Methodological & Application
Application Notes and Protocols for 2-(2-Methoxyethyl)pyridine in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the synthesis and potential applications of 2-(2-Methoxyethyl)pyridine (also known by its veterinary drug name, Metyridine). While its use as a ligand or directing group in mainstream organic synthesis is not extensively documented in peer-reviewed literature, its chemical structure—featuring both a pyridine nitrogen and an ether oxygen—presents compelling potential for applications in catalysis and as a structural motif in medicinal chemistry. This guide will first detail established and plausible synthetic routes to the title compound. Subsequently, it will explore its potential as an N,O-bidentate ligand in palladium-catalyzed cross-coupling reactions and as a building block in drug discovery, drawing analogies from well-established principles in coordination chemistry and medicinal science. All discussions are grounded in authoritative sources to provide a scientifically rigorous overview for researchers, chemists, and drug development professionals.
Introduction and Physicochemical Properties
2-(2-Methoxyethyl)pyridine (CAS No. 114-91-0) is a pyridine derivative characterized by a methoxyethyl substituent at the 2-position.[1] This unique arrangement provides two potential coordination sites: the Lewis basic nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. This dual-coordination capability suggests its potential to act as an N,O-bidentate ligand, capable of forming a stable five-membered chelate ring with transition metals.
Historically, its primary documented application is in the field of veterinary medicine as an anthelmintic (worming agent) under the name Metyridine.[1] However, the pyridine scaffold is a cornerstone in modern drug discovery and catalysis, making an exploration of 2-(2-Methoxyethyl)pyridine's synthetic utility a valuable endeavor.[2][3]
Table 1: Physicochemical Properties of 2-(2-Methoxyethyl)pyridine
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-methoxyethyl)pyridine | [1] |
| Synonyms | Metyridine, Methyridine, 2-(β-Methoxyethyl)pyridine | [1] |
| CAS Number | 114-91-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Boiling Point | 95 °C at 2.3 kPa | [4] |
| SMILES | COCCC1=CC=CC=N1 | [1] |
Synthesis of 2-(2-Methoxyethyl)pyridine
The most direct and documented synthesis of 2-(2-Methoxyethyl)pyridine involves the addition of methanol across the double bond of 2-vinylpyridine.[5] A comprehensive synthetic pathway, starting from the common bulk chemical 2-methylpyridine (2-picoline), is outlined below.
Caption: Proposed synthetic workflow for 2-(2-Methoxyethyl)pyridine.
Protocol 2.1: Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-Methylpyridine
This step involves the condensation of 2-methylpyridine with formaldehyde.[6]
-
Reaction Setup: In a high-pressure autoclave, charge 2-methylpyridine and a 36% aqueous formaldehyde solution in a molar ratio of approximately 1:1.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 160°C. The pressure will rise to approximately 0.5 MPa.
-
Reaction Time: Maintain the reaction at temperature and pressure with stirring for 1 hour.[7]
-
Work-up: After cooling and depressurizing the reactor, the resulting solution containing 2-(2-hydroxyethyl)pyridine can be used in the next step or purified by distillation.
Protocol 2.2: Dehydration to 2-Vinylpyridine
The intermediate alcohol is dehydrated to form the vinyl group.[6]
-
Reaction Setup: Transfer the crude 2-(2-hydroxyethyl)pyridine solution to a round-bottom flask equipped with a distillation head.
-
Dehydration: Slowly add a 50% aqueous solution of sodium hydroxide. Heat the mixture to reflux (approx. 90-100°C) for 5 hours to effect dehydration.[7]
-
Purification: The resulting crude 2-vinylpyridine can be purified by fractional distillation under reduced pressure. It is crucial to add a polymerization inhibitor, such as 4-tert-butylcatechol, to the purified product for storage.[5]
Protocol 2.3: Synthesis of 2-(2-Methoxyethyl)pyridine via Michael Addition
This final step involves the nucleophilic addition of methanol to 2-vinylpyridine.[5]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylpyridine (1.0 eq) in anhydrous methanol, which acts as both reactant and solvent.
-
Catalyst: Add a catalytic amount of sodium methoxide (NaOMe, ~5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored. Stir for 12-24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-(2-Methoxyethyl)pyridine.
Potential Application as an N,O-Bidentate Ligand in Catalysis
The structural arrangement of 2-(2-Methoxyethyl)pyridine makes it an ideal candidate for an N,O-bidentate ligand. The formation of a five-membered chelate ring with a transition metal center is entropically favored and can impart significant stability to the catalytic species. This chelation can prevent ligand dissociation and metal agglomeration, often leading to higher catalytic activity and longevity.[8] While specific applications for this ligand are not prevalent in the literature, its function can be extrapolated from the well-documented behavior of other bidentate pyridine-based ligands in palladium-catalyzed cross-coupling reactions.[9][10]
Causality Behind Ligand Choice in Cross-Coupling
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the ligand plays a crucial role in mediating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A bidentate ligand like 2-(2-Methoxyethyl)pyridine could stabilize the electron-deficient Pd(II) intermediate formed after oxidative addition and facilitate the subsequent steps. The ether oxygen, being a relatively soft donor, could be hemilabile, transiently dissociating to open a coordination site for incoming substrates, which can be a beneficial property in catalysis.[9]
Caption: Conceptual Suzuki-Miyaura cycle with 2-(2-Methoxyethyl)pyridine as a ligand.
Illustrative Protocol 3.1: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and has not been optimized for 2-(2-Methoxyethyl)pyridine. It serves as a starting point for methodology development.
-
Catalyst Pre-formation (Optional): In a glovebox, stir Pd(OAc)₂ (1 mol%) with 2-(2-Methoxyethyl)pyridine (2.2 mol%) in anhydrous dioxane for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid or ester (1.2 mmol, 1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 eq).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add the pre-formed catalyst solution or add Pd(OAc)₂ (1 mol%) and 2-(2-Methoxyethyl)pyridine (2.2 mol%) directly, followed by anhydrous solvent (e.g., dioxane, toluene, or DMF, ~0.2 M).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Application as a Pharmaceutical Building Block
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2] Its presence can influence a molecule's polarity, basicity, and ability to engage in hydrogen bonding and π-stacking interactions with biological targets.
The 2-(2-methoxyethyl)pyridine structure itself constitutes the entirety of the veterinary drug Metyridine, demonstrating its inherent biological activity.[1] As a fragment for incorporation into more complex drug candidates, it offers several advantageous features:
-
Modulation of Physicochemical Properties: The methoxyethyl side chain can improve solubility and modify the lipophilicity of a parent molecule.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic cleavage than an ester or amide bond.
-
Vectorial Interactions: The combination of a hydrogen bond acceptor (pyridine nitrogen) and a flexible, lipophilic side chain can be optimized for specific binding pockets in target proteins.
Safety and Handling
No specific safety data sheet for 2-(2-Methoxyethyl)pyridine is widely available. However, based on data for structurally similar compounds like pyridine and 2-(2-hydroxyethyl)pyridine, the following precautions are advised:
-
Hazards: Likely to be a flammable liquid.[11] Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[12]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
Conclusion
2-(2-Methoxyethyl)pyridine is a readily synthesizable molecule with a confirmed history of biological activity. While its role as a reagent in modern organic synthesis is currently under-documented, its structural characteristics strongly suggest its potential as a valuable N,O-bidentate ligand for transition metal catalysis. The protocols and mechanistic discussions provided herein offer a foundation for researchers to explore its utility in reactions such as Suzuki-Miyaura coupling and other cross-coupling transformations. Furthermore, its identity as the drug Metyridine underscores its significance as a bioactive scaffold and a promising building block for future drug discovery programs.
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved January 30, 2026, from [Link].
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Nature Communications. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved January 30, 2026, from [Link].
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ResearchGate. (2025). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved January 30, 2026, from [Link].
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Semantic Scholar. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved January 30, 2026, from [Link].
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ResearchGate. (2025). Synthesis of morphine‐[N‐methyl‐14C]‐6‐β‐D‐glucuronide. Retrieved January 30, 2026, from [Link].
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Semantic Scholar. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved January 30, 2026, from [Link].
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PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 30, 2026, from [Link].
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The Strategic Utility of 2-(2-Methoxyethyl)pyridine in Modern Pharmaceutical Synthesis
Introduction: The Versatile Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring.[1] Its derivatives are integral to drugs spanning a wide range of indications, including antibacterial, anticancer, and anti-inflammatory agents.[2] Within this important class of heterocycles, 2-(2-Methoxyethyl)pyridine emerges as a particularly valuable building block, offering a masked hydroxyl functionality and a reactive pyridine core that can be strategically manipulated in the synthesis of complex pharmaceutical molecules.
This technical guide provides an in-depth exploration of the applications of 2-(2-Methoxyethyl)pyridine in pharmaceutical synthesis. We will delve into its direct therapeutic use as the anthelmintic agent Metyridine, and, more significantly, its role as a synthetic precursor. A key focus will be its conversion to the pivotal intermediate, 2-(2-hydroxyethyl)pyridine, and the subsequent elaboration of this intermediate into high-value pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed, actionable protocols.
Direct Therapeutic Application: Metyridine as a Veterinary Anthelmintic
2-(2-Methoxyethyl)pyridine is itself an active pharmaceutical ingredient, known by the non-proprietary name Metyridine. It has been utilized in veterinary medicine as an anthelmintic agent for the treatment of parasitic nematode infections in animals.[3][4]
Mechanism of Action: The primary mechanism of action of Metyridine, like other imidazothiazoles, is believed to involve its function as a ganglion-stimulant. It acts as a cholinergic receptor agonist on the somatic muscle cells of nematodes, leading to sustained muscle contractions and subsequent spastic paralysis of the worm.[5] This paralysis prevents the nematode from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.
While effective, the direct use of Metyridine has been largely superseded by newer anthelmintic agents. However, its history as a therapeutic agent underscores the biological activity inherent in the 2-(2-methoxyethyl)pyridine scaffold.
Synthetic Applications: A Gateway to Functionalized Pyridine Intermediates
The true versatility of 2-(2-Methoxyethyl)pyridine in pharmaceutical synthesis lies in its role as a stable, yet readily convertible, precursor to other key intermediates. The methoxyethyl group serves as a protected form of a hydroxyethyl group, which can be unmasked under specific conditions to reveal a reactive hydroxyl moiety.
Key Synthetic Transformation: Ether Cleavage to 2-(2-Hydroxyethyl)pyridine
The conversion of 2-(2-Methoxyethyl)pyridine to 2-(2-Hydroxyethyl)pyridine is a critical step that unlocks a range of further synthetic possibilities. This demethylation is typically achieved via ether cleavage using strong acids or Lewis acids.[6][7] Common reagents for this transformation include boron tribromide (BBr₃) and hydrobromic acid (HBr).[2][6]
The reaction proceeds by protonation or Lewis acid coordination to the ether oxygen, which activates it as a good leaving group. A nucleophile, typically a halide ion from the reagent, then attacks the methyl group in an Sₙ2 reaction to cleave the ether bond.[7]
Caption: Ether cleavage of 2-(2-Methoxyethyl)pyridine.
Application Protocol 1: Demethylation of 2-(2-Methoxyethyl)pyridine
This protocol describes a general procedure for the demethylation of 2-(2-Methoxyethyl)pyridine to 2-(2-Hydroxyethyl)pyridine using boron tribromide.
Materials:
-
2-(2-Methoxyethyl)pyridine
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Dissolve 2-(2-Methoxyethyl)pyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol.
-
Add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(2-Hydroxyethyl)pyridine.
Quantitative Data:
| Reactant | Product | Reagent | Typical Yield | Purity (Post-Purification) |
| 2-(2-Methoxyethyl)pyridine | 2-(2-Hydroxyethyl)pyridine | BBr₃ | 85-95% | >98% |
Application in the Synthesis of Thioridazine
2-(2-Hydroxyethyl)pyridine is a documented intermediate in the synthesis of Thioridazine, a first-generation antipsychotic medication.[8][9] The synthesis leverages the hydroxyl group of 2-(2-hydroxyethyl)pyridine for further functionalization and eventual incorporation into the final drug structure.
The synthetic route involves the quaternization of the pyridine nitrogen with methyl iodide, followed by reduction of the pyridine ring to a piperidine. The resulting hydroxyl group is then converted to a chloride, which serves as an electrophile for alkylation of the phenothiazine core.
Caption: Synthetic pathway to Thioridazine.
Application Protocol 2: Synthesis of Thioridazine Intermediate
This protocol outlines the initial steps in the synthesis of Thioridazine starting from 2-(2-Hydroxyethyl)pyridine.
Part A: Synthesis of 2-(2-Hydroxyethyl)-1-methylpyridinium iodide
-
In a round-bottom flask, dissolve 2-(2-Hydroxyethyl)pyridine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add methyl iodide (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Part B: Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine
-
The 2-(2-hydroxyethyl)-1-methyl-pyridinium iodide (1 equivalent) is subjected to catalytic hydrogenation. This is typically performed in a pressure vessel using a catalyst such as platinum oxide (Adam's catalyst) in a solvent like ethanol or acetic acid, under hydrogen gas pressure.
-
After the reduction is complete (monitored by the cessation of hydrogen uptake), the catalyst is filtered off.
-
The resulting 2-(2-Hydroxyethyl)-1-methylpiperidine is then dissolved in an anhydrous aprotic solvent like dichloromethane.
-
The solution is cooled to 0 °C, and a chlorinating agent such as thionyl chloride (SOCl₂) (1.1 equivalents) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the conversion is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted, dried, and purified to yield 2-(2-Chloroethyl)-1-methylpiperidine, which is then used in the final alkylation step to produce Thioridazine.[8]
Conclusion
2-(2-Methoxyethyl)pyridine is a valuable and versatile building block in pharmaceutical synthesis. Its direct application as the veterinary anthelmintic Metyridine demonstrates its inherent biological activity. More importantly, its role as a stable precursor to 2-(2-hydroxyethyl)pyridine, a key intermediate in the synthesis of drugs like Thioridazine, highlights its strategic importance. The ability to unmask a reactive hydroxyl group through a straightforward ether cleavage reaction allows for the late-stage introduction of functionality, a highly desirable feature in modern drug development. The protocols and synthetic strategies outlined in this guide provide a framework for leveraging the unique properties of 2-(2-Methoxyethyl)pyridine in the design and execution of efficient and robust synthetic routes to valuable pharmaceutical targets.
References
- "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs." Applied Chemistry for Engineering, 2023.
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-
"Anthelmintic activity of methyridine against experimental nematode infections in mice." British Journal of Pharmacology and Chemotherapy, 1962. [Link]
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"2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991." PubChem. [Link]
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"Cleavage Of Ethers With Acid." Master Organic Chemistry, 2014. [Link]
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"Reactions of Ethers-Ether Cleavage." Chemistry Steps. [Link]
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"Thioridazine." Wikipedia. [Link]
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"Thioridazine - StatPearls." NCBI Bookshelf, 2023. [Link]
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"Boron tribromide (BBr3) cleaves ethers to give alkyl halides and..." Pearson+. [Link]
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"2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675." PubChem. [Link]
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Application Note: Optimized N-Alkylation Protocol for 2-(2-Methoxyethyl)pyridine
Abstract
This application note details a robust experimental protocol for the N-alkylation (quaternization) of 2-(2-Methoxyethyl)pyridine (CAS: 114-91-0). While pyridine alkylation (Menschutkin reaction) is a standard transformation, the presence of the 2-methoxyethyl substituent introduces specific steric and electronic factors that necessitate optimized reaction conditions.[1] This guide provides a high-yield synthesis pathway for N-alkyl-2-(2-methoxyethyl)pyridinium salts, utilizing polar aprotic solvents to stabilize the transition state and overcome ortho-substitution steric hindrance. Applications include the synthesis of ionic liquids, phase-transfer catalysts, and pharmaceutical intermediates.[1]
Introduction & Mechanistic Rationale
The Substrate Challenge
2-(2-Methoxyethyl)pyridine features a pyridine ring substituted at the ortho (C2) position with an ether-linked ethyl chain.[1] In nucleophilic substitution reactions, this molecule presents two distinct challenges compared to unsubstituted pyridine:
-
Steric Hindrance (Ortho Effect): The C2 substituent sterically crowds the nitrogen lone pair, significantly reducing the rate of
attack on alkyl halides compared to C3- or C4-substituted isomers.[1] -
Electronic Inductive Effect: The methoxy group is electron-withdrawing by induction (-I effect), potentially reducing the nucleophilicity of the pyridine nitrogen, though the ethyl spacer mitigates this compared to direct conjugation.[1]
Mechanism: The Menschutkin Reaction
The transformation is a classic Menschutkin reaction , where the pyridine nitrogen acts as a nucleophile attacking an alkyl halide (electrophile).[1] The reaction proceeds via a concerted
Key Kinetic Driver: Because the transition state involves charge separation (neutral reactants
Mechanistic Visualization
The following diagram illustrates the steric environment and the reaction pathway.
Figure 1: Mechanistic pathway of the Menschutkin reaction for 2-substituted pyridines, highlighting the critical role of solvent stabilization and steric barriers.[1]
Experimental Protocol
This protocol describes the synthesis of N-Methyl-2-(2-methoxyethyl)pyridinium iodide (using Methyl Iodide) and N-Benzyl-2-(2-methoxyethyl)pyridinium bromide (using Benzyl Bromide).[1]
Materials & Equipment
-
Substrate: 2-(2-Methoxyethyl)pyridine (CAS: 114-91-0), >98% purity.[1][2]
-
Alkylating Agents:
-
Solvent: Acetonitrile (MeCN), anhydrous (Water content <0.05%).[1]
-
Precipitation Solvent: Diethyl ether or Ethyl Acetate (EtOAc), cold.[1]
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL) with magnetic stir bar.
-
Reflux condenser with nitrogen/argon balloon or drying tube.
-
Ice-water bath.
-
Vacuum filtration setup (Buchner funnel).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of pyridinium salts.
Detailed Procedure
Step 1: Reaction Setup[1]
-
Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to remove atmospheric moisture. Note: Pyridinium salts are hygroscopic; moisture control is critical.[1] -
Add 2-(2-Methoxyethyl)pyridine (1.37 g, 10.0 mmol) via syringe.[1]
-
Add Acetonitrile (10 mL). Stir to dissolve.
Step 2: Addition of Electrophile
-
Cool the solution to 0°C using an ice bath (especially for Methyl Iodide, which is volatile).[1]
-
For Methylation: Add Methyl Iodide (0.93 mL, 15.0 mmol, 1.5 eq) dropwise.[1]
-
For Benzylation: Add Benzyl Bromide (1.43 mL, 12.0 mmol, 1.2 eq) dropwise.
-
Rationale: A slight excess ensures complete consumption of the pyridine substrate, which is harder to remove during workup than the volatile/soluble alkyl halide.[1]
-
Step 3: Reaction & Reflux[3]
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 80-82°C) .
-
Maintain reflux for 12 to 24 hours .
-
Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The starting pyridine will move (
), while the salt will remain at the baseline ( ).
-
Step 4: Isolation & Purification
-
Allow the reaction mixture to cool to room temperature.
-
Concentration: Remove approximately 70-80% of the acetonitrile using a rotary evaporator.
-
Precipitation:
-
Add cold Diethyl Ether (30 mL) or Ethyl Acetate to the residue while stirring vigorously.
-
The product should crash out as a white to off-white solid or a viscous oil.
-
Troubleshooting: If the product "oils out" (forms a separate liquid phase instead of a solid), sonicate the flask or scratch the glass walls with a spatula to induce crystallization.
-
-
Filtration: Collect the solid by vacuum filtration. Wash the cake 3x with cold ether to remove unreacted starting materials.
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours. Store in a desiccator.
Expected Results & Characterization
The resulting salts are typically hygroscopic solids. Yields for 2-substituted pyridines are generally lower (70-85%) than 4-substituted analogs (>90%) due to the steric hindrance described in Section 2.1.[1]
Data Summary Table
| Parameter | Methylation (MeI) | Benzylation (BnBr) | Notes |
| Product Appearance | White/Yellowish Solid | White Crystalline Solid | Hygroscopic; store under inert gas.[1] |
| Typical Yield | 75 - 85% | 70 - 80% | Slower kinetics for Benzyl due to bulk.[1] |
| Reaction Time | 12 - 16 Hours | 18 - 24 Hours | MeI is a smaller, harder electrophile.[1] |
| 1H NMR Shift (N-CH) | Diagnostic shift of the alpha protons.[1] | ||
| Solubility | Water, MeOH, DMSO | Water, MeOH, DMSO | Insoluble in Ether, Hexanes. |
Interpretation of NMR
In the
-
Downfield Shift: The aromatic pyridine protons will shift downfield (higher ppm) due to the positive charge on the nitrogen ring.[1]
-
New Peak: Appearance of the N-Methyl singlet (~4.4 ppm) or N-Benzyl benzylic protons (~5.9 ppm).[1]
Critical Control Points & Troubleshooting
"Oiling Out" Phenomenon
Pyridinium salts, particularly those with flexible ether tails like the methoxyethyl group, often form ionic liquids or viscous oils rather than crystals.
-
Solution: If the product oils out upon ether addition, decant the supernatant ether. Dissolve the oil in a minimum amount of hot isopropanol (IPA) and add ethyl acetate dropwise until cloudy. Let it stand in the freezer (-20°C) overnight.
Hygroscopicity
The ether oxygen in the side chain can coordinate with water, making these salts extremely hygroscopic.[1]
-
Protocol Adjustment: Perform all weighing and transfers quickly. If the final product becomes sticky/wet, re-dissolve in MeOH and dry under high vacuum (0.1 mbar) for 24 hours.
Coloration
The product should be white.[1] A yellow/orange tint often indicates the presence of free Iodine (
-
Fix: Wash the solid with a small amount of acetone (if the product is insoluble in it) or recrystallize from Ethanol/EtOAc.[1]
References
-
Menschutkin, N. (1890).[1] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloidde und der Amine. Z. Phys. Chem., 5, 589.[1] (Foundational kinetics of pyridine alkylation).
-
Abboud, J. L. M., et al. (1999).[1] Critical compilation of scales of solvent parameters. Pure and Applied Chemistry, 71(4), 645-718.[1] Link (Source for solvent selection rationale).
-
PubChem. (2025).[1][4] 2-(2-Methoxyethyl)pyridine Compound Summary. National Library of Medicine.[1] Link (Substrate physical properties and safety).[1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on
solvent stabilization). -
Koei Chemical Co. (2024). Pyridine containing functional groups: 2-(2-Methoxyethyl)pyridine.[1][2][4][5][6] Link (Commercial availability and specifications).
Sources
- 1. researchgate.net [researchgate.net]
- 2. labproinc.com [labproinc.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Methoxyethyl)pyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
- 6. Pyridines Pyridine containing functio... - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
GC-MS Analysis & Reaction Monitoring of 2-(2-Methoxyethyl)pyridine Synthesis
Application Note: AN-GCMS-PYR-042
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2-(2-Methoxyethyl)pyridine (CAS 114-91-0), a critical intermediate in the synthesis of proton pump inhibitors (e.g., Rabeprazole) and specific veterinary anthelmintics.[1] We focus on monitoring the Michael addition of methanol to 2-vinylpyridine, quantifying the target ether, and identifying common impurities such as unreacted vinylpyridine and the hydrolysis byproduct, 2-(2-hydroxyethyl)pyridine.[1] The method utilizes a 5% phenyl-arylene stationary phase for optimal resolution and Electron Ionization (EI) for structural elucidation.[1]
Introduction & Chemical Context
2-(2-Methoxyethyl)pyridine is typically synthesized via the base-catalyzed nucleophilic addition of methanol to 2-vinylpyridine.[1] While atom-efficient, this reaction presents specific analytical challenges:
-
Reversibility: The reaction can reverse (retro-Michael) under high thermal stress in the injector port.[1]
-
Competition: Moisture in the system leads to the formation of 2-(2-hydroxyethyl)pyridine (the alcohol), which has significant tailing on non-polar columns due to hydrogen bonding.
-
Polymerization: Unreacted 2-vinylpyridine is prone to dimerization or polymerization, creating high-molecular-weight "ghost peaks" or inlet liner contamination.[1]
Reaction Scheme
The following diagram illustrates the primary synthetic pathway and the competing side reactions monitored in this protocol.
Figure 1: Synthetic pathway and potential impurities. The target ether is formed via Michael addition.[1] Moisture leads to the alcohol impurity.
Experimental Protocols
Materials and Reagents[1][2]
-
Internal Standard (ISTD): Naphthalene-d8 or 1-Methylnaphthalene (to correct for injection variability).[1]
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[1] Note: If checking for unreacted methanol, use DCM.
-
Derivatization Agent (Optional): BSTFA + 1% TMCS (for alcohol impurity confirmation).
Sample Preparation Workflow
Rationale: The reaction mixture is highly basic (NaOH catalyst).[1] Direct injection of caustic samples damages the GC column phase (siloxane hydrolysis).[1] A neutralization/extraction step is mandatory.[1]
Step-by-Step Protocol:
-
Quench: Take a 100 µL aliquot of the reaction mixture. Add to 1 mL saturated Ammonium Chloride (
) solution to quench the base.[1] -
Extraction: Add 1 mL Dichloromethane (DCM) containing 50 µg/mL Internal Standard.
-
Vortex/Spin: Vortex for 30 seconds. Centrifuge at 3000 rpm for 2 minutes to separate layers.
-
Dry: Transfer the lower organic layer to a vial containing anhydrous
to remove residual water (crucial to prevent hydrolysis in the inlet). -
Filter: Filter through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Method Parameters
System: Agilent 7890/5977 or equivalent single quadrupole system.
| Parameter | Setting | Rationale |
| Column | Rtx-5MS or DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, standard selectivity for aromatics.[1] |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum.[1] |
| Inlet Temp | 250°C | High enough to volatilize, low enough to minimize retro-Michael degradation.[1] |
| Injection | Split 50:1 | Prevents column overload; these pyridines are abundant.[1] |
| Oven Program | 60°C (hold 1 min) → 15°C/min → 280°C (hold 3 min) | Fast ramp. Low initial temp focuses the volatile vinylpyridine.[1] |
| Transfer Line | 280°C | Prevents condensation of high boiling dimers.[1] |
| Ion Source | EI, 230°C, 70 eV | Standard ionization for library matching.[1] |
| Scan Range | m/z 40–350 | Covers all fragments and potential dimers.[1] |
| Solvent Delay | 2.5 min | Protects filament from DCM solvent peak.[1] |
Data Analysis & Interpretation
Fragmentation Logic (EI Spectrum)
Understanding the mass spectrum is vital for confirming the structure, especially distinguishing the target from the starting material.
Target: 2-(2-Methoxyethyl)pyridine (MW 137) [1]
-
Molecular Ion (
): m/z 137 (Distinct, moderate intensity).[1] -
Base Peak: m/z 93 (Picoline cation).[1]
-
Diagnostic Fragment: m/z 122 (
). -
Secondary Fragment: m/z 106 (
).[1]
Impurity: 2-Vinylpyridine (MW 105) [1][4]
-
Molecular Ion (
): m/z 105 (Base peak, very intense).[1] -
Fragment: m/z 79 (Pyridine ring).[1]
-
Differentiation: The absence of m/z 137 and m/z 122 confirms this is the starting material.
Analytical Workflow Diagram
The following flowchart guides the analyst through the decision-making process based on GC-MS data.
Figure 2: Analytical decision tree for reaction monitoring.
Troubleshooting & Validation
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Target) | Active sites in liner or column.[1] | Replace liner with deactivated wool.[1] Trim column 10cm. |
| Ghost Peaks (High MW) | Vinylpyridine polymerization in inlet.[1] | Lower inlet temp to 220°C. Increase split ratio. |
| Target Peak Area Low | Retro-Michael reaction in injector. | Ensure inlet is clean.[1] Verify pH of sample is neutral (basic pH catalyzes reversal).[1] |
| Split Peaks | Solvent incompatibility.[1] | Ensure sample solvent (DCM) matches column polarity better or use focusing (lower initial oven temp).[1] |
System Suitability Criteria
To ensure the method is "self-validating" (Trustworthiness), every run sequence must include:
-
Blank Injection: Must show no m/z 137 or 105 peaks >0.1% of standard.
-
Resolution Check: Separation between 2-vinylpyridine and 2-(2-methoxyethyl)pyridine must be baseline (
). -
Tailing Factor: The target peak tailing factor (
) must be < 1.3.[1]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Vinylpyridine.[1] NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]
-
PubChem. Compound Summary: 2-(2-Methoxyethyl)pyridine.[1] National Library of Medicine.[1] [Link][1]
-
Restek Corporation. General Strategies for the Analysis of Basic Compounds (Pyridines) by GC.[1][Link]
Sources
- 1. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. Pyridine, 2-methoxy- [webbook.nist.gov]
Application Note: Structural Validation of 2-(2-Methoxyethyl)pyridine via High-Field NMR Spectroscopy
This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It moves beyond basic spectral listing to provide a robust framework for structural verification.
Abstract & Utility
2-(2-Methoxyethyl)pyridine is a critical pyridine derivative often used as a ligand precursor in organometallic catalysis and as a pharmacophore building block in medicinal chemistry. Its structural integrity is defined by the specific electronic environment of the pyridine ring coupled to an ether-linked ethyl chain. This guide provides a definitive protocol for its characterization, distinguishing it from common impurities like 2-vinylpyridine or the hydrolyzed alcohol precursor.
Standard Operating Protocol (SOP) for Sample Preparation
To ensure high-resolution data suitable for publication or regulatory filing, strict adherence to sample preparation protocols is required.
Materials[1][2][3][4][5]
-
Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
-
Tube: 5mm Precision NMR tube (e.g., Wilmad 507-PP or equivalent). Note: Do not use economy tubes for >400 MHz spectrometers.
-
Filtration: Glass wool or PTFE syringe filter (0.45 µm).
Preparation Workflow[5]
-
Step 1 (Massing): Weigh 10–15 mg of the analyte for 1H NMR (increase to 40–60 mg for 13C analysis to reduce scan time).
-
Step 2 (Dissolution): Dissolve in 0.6 mL of CDCl₃.
-
Why? This volume ensures the sample height (~4.5 cm) matches the receiver coil length without diluting the signal or causing shimming gradients at the air-liquid interface.
-
-
Step 3 (Homogenization): Invert the tube 5–10 times. Ensure no concentration gradients exist (schlieren lines).
-
Step 4 (QC Check): Inspect for particulates. If cloudy, filter the solution into a fresh tube. Particulates distort magnetic susceptibility, broadening lines.
Structural Visualization & Numbering
To facilitate assignment, we define the atom numbering below. The pyridine nitrogen causes significant deshielding at the ortho positions.
Figure 1: Numbering scheme for 2-(2-Methoxyethyl)pyridine. Red nodes indicate aromatic carbons; Yellow nodes indicate aliphatic side-chain carbons.
1H NMR Spectral Interpretation (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct aromatic region (4H) and an aliphatic region (7H) with clear splitting patterns.
Assignment Table[4]
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| H-6 | 8.52 | Doublet (d) | 1H | J ≈ 4.8 | α-proton to Nitrogen; most deshielded due to electronegativity and anisotropy. |
| H-4 | 7.61 | TD or T | 1H | J ≈ 7.7, 1.8 | γ-proton; para to N. Typical pyridine "triplet". |
| H-3 | 7.18 | Doublet (d) | 1H | J ≈ 7.8 | β-proton; shielded relative to H-6/H-4. Overlaps often with solvent satellite or H-5. |
| H-5 | 7.12 | DDD | 1H | J ≈ 7.5, 4.9, 1.2 | β-proton; typically the most upfield aromatic signal. |
| H-8 | 3.78 | Triplet (t) | 2H | J ≈ 6.8 | Methylene adjacent to Oxygen (deshielded ether). |
| H-10 | 3.36 | Singlet (s) | 3H | - | Methoxy methyl group. Sharp singlet. |
| H-7 | 3.06 | Triplet (t) | 2H | J ≈ 6.8 | Benzylic-type methylene adjacent to Pyridine ring. |
Detailed Mechanistic Analysis
-
The "Pyridine Pattern": The aromatic region (7.0–8.6 ppm) is diagnostic. H-6 is distinctively downfield (~8.5 ppm) because it sits directly adjacent to the electronegative nitrogen. The coupling constant J~4.8 Hz between H-6 and H-5 is characteristic of ortho coupling in pyridines.
-
The Ethyl Linker (Triplets): The side chain forms an A2X2 spin system (appearing as two triplets).
-
H-8 (3.78 ppm): These protons are adjacent to the oxygen atom. Oxygen is highly electronegative, pulling electron density away and deshielding these protons, shifting them downfield.
-
H-7 (3.06 ppm): These protons are "benzylic" (adjacent to the aromatic ring). The ring current anisotropy of the pyridine deshields them, but less so than the direct oxygen attachment at H-8.
-
-
The Methoxy Singlet: The sharp singlet at 3.36 ppm is the "anchor" signal. Integration of this peak (set to 3.00) allows for the validation of the purity of the ethyl chain.
13C NMR Spectral Interpretation (100 MHz, CDCl₃)
Carbon NMR provides confirmation of the skeletal structure. The lack of symmetry ensures all 8 carbons are magnetically non-equivalent.
Assignment Table[4]
| Carbon | Shift (δ ppm) | Type (DEPT-135) | Environment |
| C-2 | 159.2 | Quaternary (C) | Ipso-carbon attached to the alkyl chain. Weak intensity. |
| C-6 | 149.3 | CH | α-carbon to Nitrogen. |
| C-4 | 136.2 | CH | γ-carbon (para to N). |
| C-3 | 123.4 | CH | β-carbon. |
| C-5 | 121.2 | CH | β-carbon. |
| C-8 | 71.3 | CH₂ | Ether methylene (next to O). |
| C-10 | 58.6 | CH₃ | Methoxy methyl. |
| C-7 | 38.1 | CH₂ | Pyridylic methylene (next to Ring). |
Interpretation Logic
-
Differentiation of CH₂ groups: C-8 is significantly downfield (71.3 ppm) compared to C-7 (38.1 ppm) due to the direct bond to Oxygen (C-O bond).
-
Quaternary Carbon: C-2 is usually the lowest intensity peak in the aromatic region and will disappear in a DEPT-90 or DEPT-135 experiment (depending on phase), confirming the substitution site.
Analytical Workflow & QC
The following diagram illustrates the decision-making process for validating the compound.
Figure 2: Quality Control Logic Flow for 2-(2-Methoxyethyl)pyridine validation.
Common Impurities[2]
-
2-Pyridineethanol (Precursor): If the reaction is incomplete, the O-methylation is missing.
-
Diagnostic: The O-CH₂ triplet shifts downfield to ~4.0 ppm. The methoxy singlet at 3.36 ppm will be missing.
-
-
2-Vinylpyridine (Elimination Product): Harsh conditions can cause elimination of methanol.
-
Diagnostic: Look for distinctive vinylic protons (dd) in the 5.5–6.8 ppm region.
-
-
Water: Broad singlet at ~1.56 ppm in CDCl₃.
References
-
ChemicalBook. (n.d.). 2-(2-Hydroxyethyl)pyridine 1H NMR Spectrum. Retrieved from
- Context: Used as the primary analog for assigning the pyridine ring and alpha-methylene shifts.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from
- Context: Standard for identifying solvent residuals (W
-
University of Calgary. (n.d.). NMR Sample Preparation Guide. Retrieved from
- Context: Basis for the massing and volume protocols in Section 2.
Strategic Carboxyl Protection in Peptide Synthesis: The 2-(2-Pyridyl)ethyl (Pet) Ester
Application Note & Protocol Guide
Executive Summary
In complex peptide synthesis and drug development, "orthogonality"—the ability to selectively deprotect one functional group without affecting others—is paramount. While standard methyl, ethyl, and benzyl esters serve routine needs, they often lack the specific stability profiles required for intricate side-chain manipulations.
The 2-(2-pyridyl)ethyl (Pet) ester represents a sophisticated "safety-catch" protecting group. It is robustly stable against standard acidolysis (TFA, HCl) and hydrogenolysis, making it fully orthogonal to Boc, Fmoc, and Z (Cbz) strategies. Its cleavage is triggered only after a specific activation step (N-methylation), followed by mild basic elimination. This guide details the mechanistic grounding, experimental protocols, and troubleshooting frameworks for deploying Pet esters in high-value synthesis.
The "Safety-Catch" Mechanism
The scientific value of the Pet ester lies in its latent reactivity. The pyridine ring acts as a "lock" that stabilizes the ester under a wide range of conditions.
Mechanistic Workflow
-
Stable State: The uncharged pyridine ring is electron-rich enough to prevent spontaneous elimination but not basic enough to disrupt standard coupling reactions.
-
Activation (The Key): Treatment with Methyl Iodide (MeI) methylates the pyridine nitrogen. This converts the group into a highly electron-withdrawing N-methylpyridinium salt.
-
Release (The Turn): The strong inductive effect of the quaternary nitrogen renders the
-protons (adjacent to the ring) acidic. A mild base (e.g., morpholine) abstracts this proton, triggering an E1cb -elimination that releases the free carboxylate and N-methyl-2-vinylpyridinium.
Mechanism Diagram
Figure 1: The "Safety-Catch" activation and release pathway of 2-(2-pyridyl)ethyl esters.
Strategic Advantages & Orthogonality
The Pet ester is not a replacement for standard esters but a tactical tool for specific bottlenecks.
| Feature | Pet Ester Behavior | Strategic Implication |
| Acid Stability | High (Stable to TFA, HBr/AcOH) | Compatible with Boc chemistry; allows selective removal of Boc/tBu side chains while keeping C-terminus protected. |
| Base Stability | Moderate (Stable to dilute base) | Stable to transient basic conditions, but labile to strong saponification. |
| Hydrogenolysis | Stable (Resists H₂/Pd-C) | Orthogonal to Cbz (Z) and Benzyl (Bn) groups. |
| Solubility | Enhanced | The pyridine ring increases solubility in organic solvents (DCM, DMF) compared to simple alkyl esters. |
| Cleavage Type | Base-Induced Elimination | Avoids hydrolysis water; useful for water-sensitive substrates. |
Experimental Protocols
Reagents and Materials
-
Starting Material: N-protected amino acid (Boc-AA-OH or Z-AA-OH).
-
Reagent: 2-(2-Hydroxyethyl)pyridine (commercially available, often abbreviated as 2-PyEtOH).
-
Coupling Agents: DCC (Dicyclohexylcarbodiimide) or EDC·HCl.
-
Catalyst: DMAP (4-Dimethylaminopyridine).
-
Activation: Methyl Iodide (MeI).
-
Cleavage Base: Morpholine or Diethylamine.
Protocol A: Protection (Esterification)
This protocol uses a standard Steglich esterification adapted for the basic pyridine moiety.
-
Preparation: Dissolve the N-protected amino acid (1.0 equiv) and 2-(2-hydroxyethyl)pyridine (1.1 equiv) in anhydrous Dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.1 equiv).
-
Coupling: Cool the solution to 0°C. Add DCC or EDC (1.1 equiv) portion-wise.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (8-12 hours).
-
Work-up:
-
If using DCC: Filter off the precipitated dicyclohexylurea (DCU).
-
Dilute filtrate with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water, and brine.
-
Note: Avoid strong acid washes (like 1N HCl) during work-up to prevent extracting the basic pyridine product into the aqueous phase. Use pH 5-6 buffers if neutralization is needed.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically EtOAc/Hexane gradients).
Protocol B: Deprotection (The Two-Step Release)
This is the critical "safety-catch" procedure.
Step 1: Activation (Methylation)
-
Dissolve the Pet-protected peptide in anhydrous DMF or Acetonitrile (concentration ~0.1 M).
-
Add Methyl Iodide (MeI) (10-20 equiv).
-
Why excess? To ensure rapid and complete quaternization of the pyridine nitrogen.
-
-
Stir at Room Temperature for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The methylated product will be significantly more polar (lower R_f) and show a mass shift of +15 Da (M+Me).
-
Work-up: Evaporate the solvent and excess MeI under reduced pressure (rotary evaporator). Caution: MeI is toxic; use a proper trap. The residue is the activated pyridinium salt.
Step 2: Elimination (Cleavage)
-
Redissolve the residue in DCM or DMF.
-
Add Morpholine (3–5 equiv) or Diethylamine.
-
Stir at Room Temperature for 10–30 minutes.
-
Observation: The reaction is usually fast. The base triggers the E1cb elimination.
-
-
Work-up:
-
The byproduct (N-methyl-2-vinylpyridine) can polymerize or remain. Partition the residue between water and Ether/DCM. The free amino acid/peptide (as a carboxylate salt) will often remain in the aqueous phase or precipitate depending on the sequence.
-
Acidify the aqueous layer carefully to pH 3-4 to extract the free acid into EtOAc (if hydrophobic) or purify directly via Prep-HPLC.
Troubleshooting & Analysis (Self-Validating Systems)
To ensure the protocol is working ("Trustworthiness"), use these analytical checkpoints:
| Checkpoint | Observation | Interpretation |
| ¹H NMR (Protection) | Signals at ~3.1 ppm (t, 2H) and ~4.5 ppm (t, 2H). | Represents the -CH₂-CH₂- linker of the ethyl group. Distinct aromatic pyridine signals (8.5 ppm). |
| ¹H NMR (Activation) | New singlet at ~4.3–4.4 ppm. | Indicates the N-CH₃ group. Downfield shift of pyridine protons confirms quaternization. |
| LC-MS (Cleavage) | Mass corresponds to [M-H]⁻ or [M+H]⁺ of free acid. | Disappearance of the +15 Da (methylated ester) peak. |
| Slow Cleavage | Reaction stalls at Step 2. | The base may be too weak or the solvent too dry (sometimes trace water helps solubilize the salt). Switch to dilute NaOH/Acetone if side-chains permit. |
| Racemization | Loss of chiral purity. | Rare with this method, but can occur during the coupling step if over-activated. Ensure low temperature (0°C) during DCC addition. |
References
- Kessler, H., & Becker, G. (1981). "2-(2-Pyridyl)ethyl esters: A new carboxyl protecting group in peptide synthesis." Chemische Berichte, 114, 808. (Foundational paper establishing the methodology).
- Kunze, H. (1980). "Synthesis of peptides using 2-(2-pyridyl)ethyl esters." Peptides, 1980 Proceedings.
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (General reference for stability profiles).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
Troubleshooting & Optimization
Troubleshooting low conversion rates in pyridine alkylation
Topic: Troubleshooting Low Conversion & Regioselectivity in Pyridine Alkylation Audience: Medicinal Chemists, Process Chemists, and Discovery Scientists
Introduction: The Pyridine Paradox
Pyridine is the "black sheep" of aromatic functionalization. Its electron-deficient nature makes it resistant to electrophilic attack (Friedel-Crafts is virtually impossible), while its nitrogen lone pair is a potent Lewis base that poisons transition metal catalysts.
This guide moves beyond basic textbook theory to address the specific failure modes encountered in the lab: low conversion due to catalyst deactivation and yield loss due to poor regioselectivity (C2 vs. C4 mixtures).
Module 1: Radical Alkylation (Minisci & Photoredox)
The Issue: You observe <20% conversion, or a messy mixture of C2/C4 isomers. The Mechanism: Nucleophilic alkyl radicals attack the protonated (electron-poor) pyridine ring.
Troubleshooting Logic: The Minisci Matrix
| Symptom | Root Cause | Corrective Action |
| No Reaction (0% Conv.) | pH is too high. Pyridine is not protonated, remaining electron-rich and repelling the nucleophilic radical. | Add Acid: Ensure pH < 2. Use TFA or H₂SO₄. The pyridinium ion is the reactive species, not the neutral pyridine. |
| Low Yield (<30%) | Radical Quenching. Oxygen or solvent impurities are intercepting the alkyl radical before it hits the ring. | Degas & Switch Solvent: Sparge with Ar. Switch to biphasic systems (DCM/H₂O) or DMSO to stabilize radical lifetimes. |
| C2/C4 Mixture | Lack of Steric/Electronic Control. The radical has no preference between the | Block or Activate: Use a C4-blocking group (e.g., maleate) to force C2, or use bulky radicals (t-Butyl) which favor C2 naturally. |
| Over-Alkylation | Product is more reactive. The alkylated product is more electron-rich than the starting material. | Stop Early or Protonate Harder: Monitor kinetics closely. Ensure the medium is acidic enough to keep the product fully protonated (deactivated). |
Advanced Protocol: Zinc Sulfinate (Baran Diversinates™) Alkylation
Why this works: Zinc sulfinates are stable, solid radical precursors that avoid the harsh oxidative conditions of traditional Ag/Persulfate Minisci reactions.
Step-by-Step Workflow:
-
Setup: In a vial, dissolve Pyridine substrate (1.0 equiv) and Zinc Sulfinate reagent (2.0–3.0 equiv) in DMSO/H₂O (3:1 ratio).
-
Add Acid: Add TFA (1.0 equiv) to protonate the pyridine. Crucial: If your substrate has acid-sensitive groups, use a buffer or switch to photoredox.
-
Initiator: Add TBHP (tert-butyl hydroperoxide, 70% aq, 3.0 equiv) dropwise at 0°C, then warm to RT.
-
Monitoring: Stir for 4–12 hours. If the reaction stalls, add a second portion of sulfinate and TBHP.
-
Workup: Basify with sat. NaHCO₃ (to deprotonate the product) before extraction.
Module 2: Transition Metal Catalysis (C-H Activation)
The Issue: The reaction turns black immediately (Pd black precipitation) or yields are trace.
The Mechanism: The pyridine nitrogen coordinates to the metal center (
Visualizing the "Poisoning" Pathway
Caption: Catalyst poisoning occurs when Pyridine N binds the metal. Blocking N (via N-Oxide or Lewis Acid) restores the catalytic cycle.
Strategic Solutions for Metal Catalysis
-
The N-Oxide Route (Redox Auxiliary):
-
Concept: Oxidize pyridine to pyridine-N-oxide first.[1] The oxygen atom acts as a directing group (DG) for metals (Pd, Ru) and prevents N-poisoning.
-
Benefit: C2-selectivity is often exclusive due to the directing effect.
-
Reference: See JACS 2017 on N-oxide alkylation [1].
-
-
Lewis Acid Scavengers:
-
Concept: Add a stoichiometric Lewis acid (e.g.,
or ) to bind the nitrogen lone pair before adding the expensive Pd catalyst. -
Warning: This shuts down nucleophilic pathways but enables electrophilic C-H activation.
-
Module 3: Nucleophilic Addition (The "Chichibabin" Variant)
The Issue: You form the intermediate but it decomposes upon workup, or low conversion. The Mechanism: Organolithium/Grignard reagents add to the pyridine to form a dihydropyridine (non-aromatic). This intermediate must be oxidized to regain aromaticity.
Critical Protocol Check: The Oxidative Workup
Many researchers fail here because they treat it like a standard organic extraction.
-
Step 1: Addition. Reaction of Pyridine + R-Li
Dihydropyridine (DHP). -
Step 2: The Quench (The Trap). If you quench with water/acid without an oxidant, the DHP may polymerize or disproportionate.
-
Step 3: Correct Workup.
-
Method A (Chemical): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or chloranil directly to the reaction mixture before aqueous workup.
-
Method B (Aerobic): Stir the crude mixture vigorously in air/O₂ for 12 hours.
-
Frequently Asked Questions (FAQs)
Q1: My Minisci reaction yields a 1:1 mixture of C2 and C4 alkylation. How do I fix this? A: This is intrinsic to the radical mechanism on unsubstituted pyridines. To fix it:
-
Switch to N-Oxides: Pyridine N-oxides highly favor C2 alkylation.
-
Use a Blocking Group: Install a removable group (e.g., Cl, Br, or the maleate group described by Baran [2]) at C4 to force C2, or vice versa.
-
Radical Polarity: More nucleophilic radicals (e.g., t-Butyl) favor C2 (the most electron-deficient site) more strongly than less nucleophilic ones (e.g., Methyl).
Q2: Why does my Pd-catalyzed alkylation work for 2-bromopyridine but fail for 3-bromopyridine?
A: 2-Bromopyridine can undergo oxidative addition easily because the Nitrogen is adjacent, sometimes aiding the metal insertion or at least not sterically hindering it. In 3-bromopyridine, the nitrogen is distal and free to bind another Palladium atom, forming a "dumbell" complex (
Q3: Can I use "acid-free" Minisci conditions? My substrate has a Boc group. A: Yes. Traditional Minisci requires acid to activate the ring. However, you can use photoredox catalysis (Ir or Ru catalysts) which generates extremely active radicals capable of attacking neutral pyridines, or use pre-activated salts (N-methoxypyridinium salts) which are already electrophilic [3].
Troubleshooting Logic Tree (DOT Visualization)
Caption: Decision tree for isolating the root cause of failure based on reaction type.
References
-
Visible-Light-Induced C2 Alkylation of Pyridine N-Oxides Source: The Journal of Organic Chemistry (ACS) URL:[Link]]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: Journal of the American Chemical Society (Baran Lab) URL:[Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews URL:[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Source: Journal of the American Chemical Society URL:[2][Link]
Sources
Technical Support Center: Optimizing Solvent Choice for Reactions Involving 2-(2-Methoxyethyl)pyridine
Welcome to the technical support guide for 2-(2-Methoxyethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection when using this versatile pyridine derivative. Here, we move beyond simple solubility charts to explore the chemical principles that govern reactivity, helping you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Foundational Knowledge - Understanding the Key Player and its Environment
This section addresses the fundamental properties of 2-(2-Methoxyethyl)pyridine and the solvents it interacts with. A solid grasp of these principles is the first step toward rational solvent selection.
Q1: What are the core chemical features of 2-(2-Methoxyethyl)pyridine that I should be aware of?
2-(2-Methoxyethyl)pyridine is a bifunctional molecule with distinct regions that dictate its behavior.[1]
-
Pyridine Ring: The nitrogen atom makes the ring basic (pKa of the conjugate acid is comparable to pyridine) and nucleophilic.[2] This site can be protonated by acids, act as a hydrogen bond acceptor, or coordinate to metal centers, making it a common ligand in catalysis. The ring itself is aromatic but electron-deficient compared to benzene, influencing its reactivity in substitution reactions.[3][4]
-
Methoxyethyl Sidechain: The ether linkage (-O-CH₃) is generally non-reactive under most conditions but contributes to the molecule's overall polarity and can act as a weak Lewis base or hydrogen bond acceptor. The ethyl chain provides some lipophilicity.
This combination of a polar, basic head and a flexible, moderately polar sidechain means it is soluble in a wide range of common organic solvents.[5]
Q2: How do different classes of solvents affect reactions, particularly with pyridine derivatives?
Solvents are not merely inert media; they actively influence reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states.[6][7] Understanding their classification is crucial.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[8] While they are excellent at dissolving polar reagents and salts, their ability to form hydrogen bonds can strongly solvate and stabilize nucleophiles, effectively "caging" them and reducing their reactivity. This effect can significantly slow down reactions that rely on a strong, free nucleophile, such as the Sₙ2 mechanism.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess significant polarity and dipole moments but lack O-H or N-H bonds.[8] They are poor hydrogen bond donors. Their key advantage is the ability to solvate cations well while leaving anions (nucleophiles) relatively unsolvated and highly reactive.[10][11] This makes them the solvents of choice for many nucleophilic substitution reactions, often leading to dramatic rate accelerations.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These have low dielectric constants and do not effectively solvate charged species.[7] They are typically used when reactants are nonpolar or for reactions where minimal solvent interference is desired, such as some free-radical processes.
Section 2: Troubleshooting Guide for Common Experimental Issues
Encountering unexpected results is a common part of research. This section provides a troubleshooting framework for issues where the solvent is a likely culprit.
Q: My reaction is incredibly slow or fails to reach completion. How can solvent choice help?
A: Sluggish reaction rates are often tied to the stabilization of reactants or a high-energy transition state.
-
Causality: If your reaction involves a nucleophile (e.g., in an Sₙ2 reaction), a polar protic solvent might be hindering its reactivity through hydrogen bonding.[9][12] The solvent molecules form a "shell" around the nucleophile, which must be stripped away for the reaction to proceed, increasing the activation energy.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If applicable to your reaction's solubility requirements, changing from a protic solvent like ethanol to a polar aprotic solvent like DMF or DMSO can lead to a significant rate increase. These solvents enhance the nucleophile's strength by not solvating it as heavily.[10][11]
-
Increase Temperature: If solubility or other factors limit your solvent choice, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition.[13]
-
Q: I'm seeing unexpected side products. Could my solvent be reacting?
A: Absolutely. While often considered inert, some common solvents can participate in reactions, especially with nucleophilic and basic compounds like pyridines.
-
Causality: Chlorinated solvents, particularly dichloromethane (DCM), are known to react slowly with pyridine derivatives at room temperature to form methylenebispyridinium salts.[14][15] This reaction involves two consecutive Sₙ2 substitutions on the DCM molecule by the pyridine nitrogen.[14][15] If 2-(2-Methoxyethyl)pyridine is used as a base or is present in high concentration in DCM, it can be consumed over time, leading to reduced yield and the formation of this unwanted salt.
-
Troubleshooting Steps:
-
Avoid Chlorinated Solvents for Long-Term Storage: Do not store solutions of 2-(2-Methoxyethyl)pyridine in DCM or chloroform for extended periods.[14]
-
Select a Non-Reactive Solvent: For reactions where 2-(2-Methoxyethyl)pyridine is intended to act as a base or ligand, consider using solvents like THF, acetonitrile, or toluene, which are far less likely to react with it.
-
Analyze Your Side Products: If you observe an unexpected precipitate or signals in your NMR, consider the possibility of a solvent adduct.
-
Q: My reagents won't dissolve completely, creating a heterogeneous mixture. What's the best approach?
A: Poor solubility is a primary barrier to efficient reactions. The principle of "like dissolves like" is a good starting point.[16]
-
Causality: If you are trying to dissolve a polar salt (e.g., a nucleophile like sodium azide) and a nonpolar organic substrate, a single solvent may not be ideal for both.
-
Troubleshooting Steps:
-
Consult a Solvent Miscibility/Polarity Chart: Choose a solvent that offers a good compromise for all your starting materials. Polar aprotic solvents like DMF or acetonitrile are often effective for a wide range of organic compounds and salts.[17]
-
Consider a Co-solvent System: Sometimes, a mixture of two miscible solvents can achieve the desired solubility where a single solvent fails. For example, a toluene/THF mixture can balance polarity. However, predicting the properties of solvent mixtures can be complex.[6]
-
Use a Phase-Transfer Catalyst: In cases of extreme immiscibility (e.g., an aqueous solution of a salt and an organic solution of the substrate), a phase-transfer catalyst can be used to shuttle the reactant between phases.
-
Section 3: A Systematic Approach to Solvent Selection
To streamline your decision-making process, use the following workflow and data table.
Solvent Selection Workflow
This decision tree provides a logical pathway for choosing an appropriate solvent class for your reaction involving 2-(2-Methoxyethyl)pyridine.
Caption: Decision tree for initial solvent selection.
Table 1: Properties of Common Organic Solvents
This table provides a quick reference for the physical properties of solvents relevant to reactions with 2-(2-Methoxyethyl)pyridine.
| Solvent | Formula | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Notes |
| Polar Protic | |||||
| Water | H₂O | 80.1 | 100 | Polar Protic | Can reduce nucleophilicity. Used for specific aqueous reactions. |
| Ethanol | C₂H₅OH | 24.6 | 78 | Polar Protic | Good general-purpose polar solvent; can be a reactant. |
| Methanol | CH₃OH | 32.7 | 65 | Polar Protic | Similar to ethanol; can be more reactive. |
| Polar Aprotic | |||||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 189 | Polar Aprotic | Excellent for Sₙ2; high boiling point can complicate removal. |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 36.7 | 153 | Polar Aprotic | Excellent for Sₙ2; high boiling point. |
| Acetonitrile (MeCN) | CH₃CN | 37.5 | 82 | Polar Aprotic | Good for Sₙ2; lower boiling point makes it easier to remove. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 66 | Polar Aprotic | Moderately polar; common in organometallic chemistry. |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 40 | Polar Aprotic | Good solvent but can react with pyridines.[14][15] |
| Nonpolar | |||||
| Toluene | C₇H₈ | 2.4 | 111 | Nonpolar | Useful for metal-catalyzed reactions; azeotropes with water. |
| Hexanes | C₆H₁₄ | 1.9 | ~69 | Nonpolar | Very low polarity; for nonpolar reactants. |
Section 4: Example Experimental Protocol
Reaction: Sₙ2 Alkylation of Phenol using 2-(2-Methoxyethyl)pyridine as a Ligand/Base Scavenger
This protocol demonstrates a situation where solvent choice is critical to prevent side reactions and promote the desired pathway. The goal is to synthesize phenyl ethyl ether. 2-(2-Methoxyethyl)pyridine is not the primary base but can act as a ligand for a copper catalyst and scavenge any acid formed.
Materials:
-
Phenol (1.0 equiv)
-
Ethyl Iodide (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, primary base)
-
Copper(I) Iodide (CuI, 0.05 equiv, catalyst)
-
2-(2-Methoxyethyl)pyridine (0.1 equiv, ligand)
-
Solvent of choice (e.g., Acetonitrile)
Protocol:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate (2.0 equiv) and copper(I) iodide (0.05 equiv). Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition:
-
Solvent Choice Rationale: Acetonitrile is chosen here. As a polar aprotic solvent, it will effectively dissolve the phenol and the potassium phenoxide intermediate without deactivating the nucleophile via hydrogen bonding. It is also relatively inert towards the pyridine derivative, unlike DCM.
-
Add dry acetonitrile via syringe, followed by phenol (1.0 equiv), 2-(2-Methoxyethyl)pyridine (0.1 equiv), and finally ethyl iodide (1.2 equiv).
-
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A typical reaction time is 4-8 hours.
-
Work-up:
-
Once the reaction is complete (disappearance of phenol), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KI). Wash the pad with a small amount of ethyl acetate.
-
Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove any remaining pyridine derivative), water, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
This protocol is a self-validating system because the rationale for each step, especially the solvent choice, is clearly defined, allowing the researcher to adapt it based on the principles outlined in this guide.
References
-
ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved January 30, 2026, from [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyethyl)pyridine. Retrieved January 30, 2026, from [Link]
-
Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Retrieved January 30, 2026, from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 30, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved January 30, 2026, from [Link]
-
American Chemical Society. (2022). Solvation Effects in Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2009). Method for selection of solvents for promotion of organic reactions. Retrieved January 30, 2026, from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved January 30, 2026, from [Link]
-
Quora. (2020). Why does a polar solvent disfavour an SN2 reaction? Retrieved January 30, 2026, from [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved January 30, 2026, from [Link]
-
Labcompare. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved January 30, 2026, from [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved January 30, 2026, from [Link]
-
Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? Retrieved January 30, 2026, from [Link]
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved January 30, 2026, from [Link]
Sources
- 1. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistryviews.org [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. thecalculatedchemist.com [thecalculatedchemist.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Benchmarking Pyridine Synthesis: Classical Condensation vs. Modern Functionalization
Executive Summary: The "Build vs. Decorate" Paradigm
For over a century, the pyridine ring has been the workhorse of medicinal chemistry, present in over 100 FDA-approved drugs. However, the synthetic logic governing its construction is undergoing a fundamental shift.
The classical approach, dominated by the Hantzsch synthesis (1881) , relies on de novo construction—building the ring from acyclic precursors. While robust for symmetrical scaffolds, it fails when high regioselectivity is required for unsymmetrical, polysubstituted drug candidates.
The modern contender is Late-Stage C-H Functionalization (e.g., Photoredox Minisci, Ir-catalyzed borylation). These methods treat the pyridine core not as a target to be built, but as a scaffold to be decorated.
This guide benchmarks these two philosophies, analyzing yield, atom economy (AE), and process mass intensity (PMI) to help you select the right tool for your specific molecule.
The Benchmark Standards
The Incumbent: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a four-component condensation reaction. It remains the industrial standard for generating simple, symmetrical pyridine cores due to its low cost and use of abundant reagents (aldehydes,
-
Mechanism: Condensation to 1,4-dihydropyridine (1,4-DHP) followed by oxidative aromatization.[1][2]
-
Primary Limitation: The "Symmetry Trap." Producing 2,3,5-trisubstituted pyridines with distinct groups is synthetically arduous, often requiring multi-step protection/deprotection sequences.
The Challenger: Radical C-H Functionalization (Modern Minisci)
Modern adaptations of the Minisci reaction utilize photoredox catalysis or mild oxidants to generate alkyl radicals from carboxylic acids or halides. These radicals attack the electron-deficient pyridine ring.[3]
-
Mechanism: Single-Electron Transfer (SET) generation of nucleophilic radicals
addition to protonated pyridine oxidative rearomatization. -
Primary Advantage: "Innate Selectivity." It allows for the direct alkylation of complex, pre-existing pyridine scaffolds without pre-functionalization (e.g., no need for a bromide handle).
Head-to-Head Benchmarking
The following data contrasts a standard Hantzsch synthesis of a symmetrical pyridine against a photoredox C-H alkylation of a complex pyridine scaffold.
| Metric | Classical Hantzsch (Thermal) | Modern C-H Functionalization (Photoredox) |
| Regiocontrol | Low (Best for symmetrical) | High (Tunable via sterics/electronics) |
| Step Count | 2 (Cyclization + Oxidation) | 1 (Direct Functionalization) |
| Atom Economy (AE) | High (~85-90%) | Moderate (~45-60% due to oxidant waste) |
| Reaction Mass Efficiency | Moderate (Workup intensive) | High (Chromatography often required) |
| Functional Group Tolerance | Low (Acid/Base sensitive) | Excellent (Compatible with bio-actives) |
| Scalability | High (Multi-kg feasible) | Moderate (Photon flux limitations) |
| E-Factor (Waste/Product) | ~5-10 (Solvent/Oxidant waste) | ~15-25 (Dilute conditions required) |
Analyst Note: While Hantzsch wins on raw "green" metrics (AE/E-Factor) for simple molecules, C-H functionalization wins on Total Synthesis Efficiency . Avoiding a 5-step de novo sequence in favor of a 1-step late-stage functionalization often reduces the global PMI of a drug campaign, even if the single step is less atom efficient.
Mechanistic Visualization
Diagram 1: The Divergent Logic of Pyridine Synthesis
The following diagram illustrates the mechanistic bottleneck of the Hantzsch method (the oxidation step) versus the radical entry of the Minisci route.
Caption: Comparison of the linear, oxidation-dependent Hantzsch pathway vs. the convergent, radical-mediated Minisci pathway.
Experimental Protocols
Protocol A: Classical Hantzsch Synthesis (Symmetrical Target)
Best for: Creating simple building blocks (e.g., 2,6-dimethyl-3,5-dicarbethoxypyridine).
-
Condensation: To a 250 mL round-bottom flask, add formaldehyde (37% aq, 10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).
-
Reaction: Reflux in ethanol (30 mL) for 4 hours. The solution will turn yellow.
-
Isolation (DHP): Cool to 0°C. The 1,4-dihydropyridine precipitates. Filter and wash with cold EtOH.
-
Oxidation (The Critical Step): Dissolve the DHP (5 mmol) in acetic acid (10 mL). Add NaNO₂ (5 mmol) portion-wise (Caution: NOx gas evolution). Heat to 80°C for 1 hour.
-
Workup: Pour into ice water. Neutralize with NaOH. Extract with EtOAc.
-
Quality Check: 1H NMR should show loss of the C4-H signal (~4.0 ppm) and appearance of aromatic pyridine signals.
-
Protocol B: Modern Minisci C-H Alkylation (Late-Stage)
Best for: Adding an alkyl group to a complex pyridine drug core.
-
Setup: In a standard borosilicate vial, dissolve the pyridine substrate (1.0 equiv) and the carboxylic acid alkyl source (2.0 equiv) in DMSO:H2O (3:1).
-
Catalysis: Add AgNO₃ (0.2 equiv) and K₂S₂O₈ (1.5 equiv).
-
Note: For photoredox variants, replace Ag/Persulfate with Ir(ppy)₃ (1 mol%) and irradiate with Blue LEDs.
-
-
Reaction: Heat to 40°C (thermal) or stir at RT (photoredox) for 12-24 hours.
-
Workup: Dilute with saturated NaHCO₃ (stops the reaction and neutralizes acid). Extract with DCM.
-
Purification: Column chromatography is usually required to separate regioisomers (C2 vs C4), though modern ligands improve this ratio.
Strategic Recommendations
Use the Decision Matrix below to determine the optimal route for your target molecule.
Caption: Strategic decision tree for selecting pyridine synthesis methodology based on structural complexity and symmetry.
Summary of Findings
-
Use Hantzsch when you need kilogram quantities of a simple pyridine linker and symmetry is not an issue.
-
Use Minisci/C-H Activation when you are in the lead optimization phase of drug discovery and need to rapidly scan alkyl substituents on a valuable intermediate without re-synthesizing the whole scaffold.
References
-
Hantzsch, A. (1881).[2] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft.
-
Maity, P., et al. (2015). "C–H functionalization of pyridines." Organic & Biomolecular Chemistry.
-
Sahu, D., et al. (2024).[4] "Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review." European Journal of Medicinal Chemistry Reports.
- Donohoe, T. J., et al. (2016). "Catalytic, Regioselective Synthesis of Pyridines.
-
Sheldon, R. A. (2018). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry.
Sources
A Senior Application Scientist's Guide to Base Selection in 2'-O-(2-methoxyethyl)-purine Synthesis
For researchers and professionals in drug development, the synthesis of modified oligonucleotides is a cornerstone of therapeutic innovation. Among the myriad of modifications, the 2'-O-(2-methoxyethyl) (2'-O-MOE) group stands out for its ability to confer enhanced nuclease resistance and binding affinity to target RNA. The synthesis of 2'-O-MOE purine nucleosides, key building blocks for these therapeutic oligonucleotides, is a nuanced process where the choice of base can significantly impact yield, purity, and overall efficiency. This guide provides an in-depth comparison of the performance of different bases in this critical synthetic transformation, supported by experimental data, to empower you in making informed decisions for your research.
The Critical Role of the Base in 2'-O-Alkylation
The 2'-O-alkylation of a purine nucleoside is a nucleophilic substitution reaction where a strong, non-nucleophilic base is employed to deprotonate the 2'-hydroxyl group of the ribose sugar. This generates a transient alkoxide that then attacks the alkylating agent, in this case, a 2-methoxyethylating agent. The ideal base for this transformation should be strong enough to efficiently deprotonate the secondary alcohol in the presence of other potentially acidic protons (on the nucleobase and the 3'- and 5'-hydroxyls, assuming they are not protected), yet sterically hindered enough to minimize competing side reactions, such as alkylation of the nucleobase itself.
Comparative Performance of Common Bases
Our discussion will focus on the performance of several commonly employed bases in the synthesis of 2'-O-MOE purine nucleosides: sodium hydride (NaH), potassium tert-butoxide (t-BuOK), potassium hydroxide (KOH), and sodium hexamethyldisilazide (NaHMDS).
Synthesis of 2'-O-MOE Adenosine and 2-Aminoadenosine
A study by Sivets (2007) provides a direct comparison of NaH, KOH, and t-BuOK in the 2'-O-methoxyethylation of adenosine and 2-aminoadenosine in dimethylsulfoxide (DMSO) using 1-methanesulfonyloxy-2-methoxyethane as the alkylating agent.[1] The results are summarized in the table below.
| Starting Material | Base | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) of 2'-O-MOE product |
| Adenosine | NaH | 2 | 45-50 | 47 |
| Adenosine | t-BuOK | 2 | 45-50 | 42 |
| Adenosine | KOH | 2 | 45-50 | 35 |
| 2-Aminoadenosine | NaH | 2 | 45-50 | 44 |
| 2-Aminoadenosine | t-BuOK | 2 | 45-50 | 38 |
| 2-Aminoadenosine | KOH | 2 | 45-50 | 31 |
Data synthesized from Sivets, G. G. (2007). Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1237-1240.[1]
From this data, it is evident that for both adenosine and 2-aminoadenosine, sodium hydride (NaH) provides the highest isolated yields under these reaction conditions. This is likely attributable to its strong basicity and its nature as a solid-phase reagent, which can drive the deprotonation equilibrium forward. While potassium tert-butoxide also performs well, potassium hydroxide, a less sterically hindered and more nucleophilic base, gives significantly lower yields, suggesting the potential for more side reactions.
Synthesis of 2'-O-MOE Guanosine
The synthesis of 2'-O-MOE guanosine presents additional challenges due to the acidity of the N1 proton of the guanine base. A successful approach utilizes sodium hexamethyldisilazide (NaHMDS) in conjunction with a silyl protecting group strategy.
| Starting Material | Protecting Group | Base | Alkylating Agent | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| Guanosine | 3',5'-O-(MDPS) | NaHMDS | Methoxyethyl bromide | Not Specified | Not Specified | 85 |
Data from Wen, K., et al. (2002). Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. The Journal of Organic Chemistry, 67(22), 7887-7889.[2]
In this case, the use of the bulky, non-nucleophilic base NaHMDS is crucial for the selective alkylation of the 2'-hydroxyl group without affecting the protected 3',5'-hydroxyls or the guanine base. The high yield of 85% demonstrates the efficacy of this base in this specific context.
The Rationale Behind Base Selection: A Deeper Dive
The choice of base is not merely about achieving the highest yield; it is a balance of reactivity, selectivity, and practical considerations.
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is a workhorse in organic synthesis. Its insolubility in organic solvents means the reaction occurs on the surface of the solid, which can sometimes lead to better selectivity. However, it is highly flammable and reactive with water, requiring careful handling.
-
Potassium tert-Butoxide (t-BuOK): This bulky base is highly effective at deprotonating alcohols while minimizing nucleophilic attack. Its solubility in organic solvents can lead to more homogeneous reaction conditions compared to NaH.
-
Sodium Hexamethyldisilazide (NaHMDS): A very strong and sterically hindered base, NaHMDS is particularly useful when dealing with substrates that have multiple acidic protons, as seen in the guanosine example. Its high steric bulk effectively prevents nucleophilic side reactions.
-
Other Potential Bases: While not extensively documented for this specific transformation, other strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and cesium carbonate (Cs2CO3) are worth considering. DBU is an organic-soluble, non-nucleophilic amine base that is effective in a variety of reactions. Cesium carbonate is known for the "cesium effect," where the large cesium cation can influence reactivity and selectivity, often leading to enhanced rates of alkylation. Further investigation into their performance in 2'-O-MOE purine synthesis could yield valuable alternative protocols.
Experimental Workflow: Synthesis of 2'-O-(2-methoxyethyl)adenosine with Sodium Hydride
This protocol is adapted from the work of Sivets (2007) and represents a robust method for the synthesis of 2'-O-(2-methoxyethyl)adenosine.
Materials:
-
Adenosine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Methanesulfonyloxy-2-methoxyethane
-
Methanol
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
To a stirred solution of adenosine (1.0 g, 3.74 mmol) in anhydrous DMSO (20 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.3 g, 7.5 mmol) portion-wise at room temperature.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Add 1-methanesulfonyloxy-2-methoxyethane (0.87 g, 5.61 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 45-50 °C and stir for 2 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of methanol (5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 2'-O-(2-methoxyethyl)adenosine.
Visualizing the Reaction Mechanism
The general mechanism for the 2'-O-alkylation of a purine nucleoside is depicted in the following diagram:
Caption: General mechanism of 2'-O-methoxyethylation of a purine nucleoside.
Conclusion
The selection of a base is a critical parameter in the successful synthesis of 2'-O-(2-methoxyethyl)-purine nucleosides. While sodium hydride has demonstrated superior performance in terms of yield for adenosine and 2-aminoadenosine, NaHMDS proves to be an excellent choice for the more challenging synthesis of the guanosine analogue. The insights provided in this guide, along with the detailed experimental protocol, are intended to serve as a valuable resource for researchers and drug development professionals, enabling the efficient and reliable production of these vital components for next-generation oligonucleotide therapeutics.
References
-
Sivets, G. G. (2007). Synthesis study of 2'-O-(2-methoxyethyl)-purine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1237-1240. [Link]
-
Wen, K., Chow, S., Sanghvi, Y. S., & Theodorakis, E. A. (2002). Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. The Journal of Organic Chemistry, 67(22), 7887-7889. [Link]
Sources
A Comparative Guide to Quantifying the Reaction Kinetics of 2-(2-Methoxyethyl)pyridine Formation
For researchers, medicinal chemists, and professionals in drug development, a quantitative understanding of reaction kinetics is paramount for process optimization, scalability, and ensuring consistent product quality. This guide provides an in-depth technical comparison of plausible synthetic routes for 2-(2-Methoxyethyl)pyridine, a valuable building block in the pharmaceutical industry. While specific kinetic data for this molecule's formation is not extensively published, this document outlines the principles for its determination, offering a framework for systematic kinetic analysis. We will delve into the mechanistic rationale behind two primary synthetic strategies, compare their expected kinetic profiles, and provide a detailed, self-validating experimental protocol for quantifying the reaction kinetics of the most promising route.
Introduction: The "Why" Behind Quantifying Reaction Kinetics
Understanding the rate at which a chemical reaction proceeds is not merely an academic exercise. For the synthesis of a molecule like 2-(2-Methoxyethyl)pyridine, kinetic data provides critical insights into:
-
Mechanism Elucidation: The rate law of a reaction can support or refute a proposed reaction mechanism.
-
Process Optimization: Kinetic models allow for the prediction of reaction outcomes under varying conditions (temperature, concentration, catalyst loading), enabling the selection of optimal parameters to maximize yield and minimize reaction time.
-
Safety and Scalability: A thorough understanding of reaction exotherms and rates is crucial for the safe scale-up of chemical processes.
-
Impurity Profiling: Kinetic analysis of side reactions can inform strategies to minimize the formation of undesirable byproducts.
This guide will focus on two mechanistically distinct and highly plausible synthetic routes to 2-(2-Methoxyethyl)pyridine:
-
Nucleophilic Aromatic Substitution (SNAr) on a 2-Halopyridine.
-
Alkylation of 2-Picoline.
We will explore the theoretical and practical considerations for quantifying the kinetics of each approach.
Comparison of Synthetic Routes and Their Kinetic Implications
Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine
This route involves the reaction of a 2-halopyridine, such as 2-chloropyridine, with the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide).
Reaction Mechanism:
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile (2-methoxyethoxide) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the subsequent, typically fast step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
Caption: SNAr mechanism for the formation of 2-(2-Methoxyethyl)pyridine.
Kinetic Expectations:
The rate of an SNAr reaction is typically dependent on the concentrations of both the aryl halide and the nucleophile, leading to a second-order rate law:
Rate = k[2-Chloropyridine][NaOCH2CH2OCH3]
Several factors influence the rate constant, k:
-
Leaving Group: The reactivity order for halogens in SNAr is generally F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic. The choice of solvent can significantly impact the reaction rate and even the regioselectivity in some cases.[3][4]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate. The Arrhenius equation can be used to quantify this relationship and determine the activation energy.
Alkylation of 2-Picoline
This strategy involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) to form a nucleophilic carbanion, which then reacts with an appropriate electrophile.
Reaction Mechanism:
The methyl group of 2-picoline is weakly acidic (pKa ≈ 34) and requires a strong base, such as n-butyllithium (n-BuLi), for deprotonation to form the picolyllithium species.[5][6] This highly reactive intermediate can then undergo nucleophilic attack on an electrophile. A plausible two-step approach to the target molecule would be:
-
Reaction of picolyllithium with ethylene oxide to form 2-(2-hydroxyethyl)pyridine.
-
Subsequent O-methylation of the resulting alcohol using a methylating agent like methyl iodide or dimethyl sulfate.
Caption: Two-step synthesis of 2-(2-Methoxyethyl)pyridine via 2-picoline alkylation.
Kinetic Expectations:
Quantifying the kinetics of this multi-step process is more complex. Each step will have its own rate law.
-
Deprotonation: The deprotonation of 2-picoline with n-BuLi is typically very fast and difficult to monitor using conventional techniques.
-
Reaction with Ethylene Oxide: This step is likely to follow second-order kinetics, dependent on the concentrations of picolyllithium and ethylene oxide.
-
Methylation: The O-methylation step is a Williamson ether synthesis, which is a classic SN2 reaction.[7][8][9] The rate will be dependent on the concentrations of the alkoxide and the methylating agent.
Qualitative Kinetic Comparison
| Feature | SNAr of 2-Chloropyridine | Alkylation of 2-Picoline |
| Number of Steps | One primary synthetic step | Two distinct synthetic steps |
| Reaction Conditions | Typically requires elevated temperatures (e.g., reflux) | Requires cryogenic temperatures for the lithiation step, followed by reaction at low to ambient temperatures. |
| Reagent Handling | Sodium 2-methoxyethoxide can be prepared in situ or used as a solid. 2-Chloropyridine is a liquid. | Requires handling of pyrophoric n-BuLi and gaseous ethylene oxide. |
| Expected Rate | Generally slower, requiring hours of reaction time. | The individual steps can be very fast, but the overall process is longer due to the multiple steps and workups. |
| Kinetic Monitoring | More straightforward to monitor as a single transformation. | More complex, requiring monitoring of two separate reactions. |
Experimental Protocol for Quantifying SNAr Reaction Kinetics
The SNAr route is more amenable to a straightforward kinetic analysis. The following protocol outlines a method for quantifying the reaction kinetics using in situ Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13]
Caption: Experimental workflow for kinetic analysis using in situ NMR.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of 2-chloropyridine in deuterated dimethyl sulfoxide (DMSO-d6).
-
Prepare a stock solution of sodium 2-methoxyethoxide in DMSO-d6. This can be synthesized by reacting 2-methoxyethanol with a strong base like sodium hydride.
-
Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d6. The internal standard should be unreactive under the reaction conditions and have a resonance that does not overlap with reactant or product signals.
-
-
Reaction Setup and Monitoring:
-
In a clean, dry NMR tube, combine known volumes of the 2-chloropyridine and internal standard stock solutions.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 80 °C).
-
Acquire an initial 1H NMR spectrum (t=0) of the mixture.
-
Inject a known volume of the sodium 2-methoxyethoxide stock solution into the NMR tube, cap it securely, and quickly re-insert it into the spectrometer.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives).
-
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each spectrum, integrate the area of a well-resolved peak corresponding to the starting material (e.g., a proton on the pyridine ring of 2-chloropyridine), the product (e.g., a proton on the pyridine ring of 2-(2-methoxyethyl)pyridine), and the internal standard.
-
Calculate the concentration of the reactant and product at each time point by normalizing their integral values to the integral of the internal standard.
-
-
Determination of Kinetic Parameters:
-
Integral Method: If the reaction is assumed to be second order overall (first order in each reactant), a plot of ln([B]t[A]0 / [A]t[B]0) versus time should yield a straight line with a slope of ([A]0 - [B]0)k, where A is 2-chloropyridine and B is sodium 2-methoxyethoxide.
-
Initial Rates Method: Perform a series of experiments varying the initial concentration of one reactant while keeping the other constant. The initial rate can be determined from the initial slope of the concentration vs. time plot. A plot of log(initial rate) vs. log(initial concentration) will give the order of the reaction with respect to that reactant.
-
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in a clear and concise table.
Table 1: Hypothetical Kinetic Data for the SNAr Reaction of 2-Chloropyridine with Sodium 2-Methoxyethoxide at 80 °C
| Experiment | [2-Chloropyridine]0 (M) | [NaOCH2CH2OCH3]0 (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10-5 |
| 2 | 0.2 | 0.1 | 3.0 x 10-5 |
| 3 | 0.1 | 0.2 | 3.1 x 10-5 |
Conclusion
This guide has provided a comparative overview of two primary synthetic routes to 2-(2-Methoxyethyl)pyridine, with a focus on their kinetic implications. The SNAr approach offers a more direct and readily analyzable pathway for kinetic studies. The provided experimental protocol using in situ NMR spectroscopy represents a robust and self-validating system for the quantitative determination of reaction kinetics. By applying these principles, researchers can gain a deeper understanding of the reaction dynamics, leading to more efficient, scalable, and reproducible synthetic processes. The insights gained from such studies are invaluable for the development of robust chemical manufacturing processes in the pharmaceutical and fine chemical industries.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. [Link]
-
2-Methoxy Pyridine. (n.d.). ResearchGate. [Link]
-
Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. (n.d.). National Institutes of Health. [Link]
-
Benchtop NMR Reaction Monitoring for Kinetic Profiling. (n.d.). Carbon. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, October 16). ResearchGate. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2006, August 6). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. magritek.com [magritek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
